Fancm-btr ppi-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H35N5O2S |
|---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C27H35N5O2S/c1-2-31-15-5-6-22-16-21(9-14-27(22)31)19-32(25-7-3-4-8-25)35(33,34)26-12-10-23(11-13-26)29-18-24-17-28-20-30-24/h9-14,16-17,20,25,29H,2-8,15,18-19H2,1H3,(H,28,30) |
InChI Key |
GEMMUQBWESXHTQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Fancm-btr ppi-IN-1 in ALT Cancer Cells: A Technical Guide
For Immediate Release
Westmead, NSW – In the intricate landscape of cancer biology, the Alternative Lengthening of Telomeres (ALT) pathway presents a unique vulnerability in a subset of aggressive cancers. A groundbreaking study has illuminated the mechanism of a novel inhibitor, Fancm-btr ppi-IN-1 (also known as PIP-199), offering a promising therapeutic avenue for these hard-to-treat malignancies. This technical guide provides an in-depth analysis of the inhibitor's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Executive Summary
Cancer cells employ mechanisms to overcome the natural shortening of telomeres, the protective caps (B75204) at the ends of chromosomes, to achieve immortality. While most cancers reactivate the enzyme telomerase, 10-15% utilize the ALT pathway, a process reliant on homologous recombination. The FANCM (Fanconi anemia complementation group M) protein, in complex with the BTR (BLM-TOP3A-RMI) dissolvasome, plays a crucial role in suppressing the deleterious effects of ALT.[1][2] The small molecule inhibitor, this compound, disrupts this interaction, leading to synthetic lethality specifically in ALT-positive cancer cells. This guide dissects the molecular cascade initiated by this inhibitor, providing researchers and drug developers with a comprehensive understanding of its therapeutic potential.
The FANCM-BTR Complex: A Guardian Against ALT-Induced Instability
The FANCM-BTR complex is a critical regulator of genomic stability, particularly at telomeres, which are prone to replication stress in ALT cells. FANCM, a DNA translocase, recognizes and remodels stalled replication forks, while the BTR complex, comprising the BLM helicase, TOP3A topoisomerase, and the RMI1/2 heterodimer, resolves recombination intermediates.[1][2] Together, they prevent excessive break-induced telomere synthesis, a hallmark of the ALT pathway, thereby mitigating telomeric DNA damage and ensuring cell viability.[1]
Mechanism of Action of this compound
This compound is a small molecule designed to inhibit the protein-protein interaction (PPI) between the MM2 domain of FANCM and the RMI1/2 subcomplex of the BTR dissolvasome.[3] By disrupting this crucial interaction, the inhibitor effectively uncouples FANCM's fork remodeling activity from the BTR complex's resolution capabilities. This disruption triggers a cascade of events specifically within ALT cancer cells, which are inherently dependent on this pathway for their survival.
The proposed mechanism unfolds as follows:
-
Inhibition of FANCM-BTR Interaction: this compound binds to the BTR complex, preventing its association with FANCM at sites of telomeric replication stress.
-
Increased Telomeric Replication Stress: The absence of the fully functional FANCM-BTR complex at stalled replication forks leads to their collapse and the accumulation of unresolved recombination intermediates at telomeres.
-
Exacerbated ALT Activity: This unresolved stress fuels aberrant break-induced telomere synthesis, leading to a significant increase in ALT-specific markers such as extrachromosomal C-circles and ALT-associated PML bodies (APBs).
-
Induction of DNA Damage Response: The rampant telomeric dysfunction activates a profound DNA damage response, leading to cell cycle arrest in the G2/M phase.
-
Synthetic Lethality: The sustained cell cycle arrest and overwhelming genomic instability ultimately trigger apoptosis and a selective loss of viability in ALT-positive cancer cells, while telomerase-positive cells remain largely unaffected.[1]
Quantitative Analysis of this compound Effects
The efficacy of inhibiting the FANCM-BTR interaction has been quantified through various cellular and biochemical assays. The following tables summarize the key findings from studies on this compound (PIP-199).
Table 1: In Vitro Inhibitory Activity of this compound (PIP-199)
| Assay Type | Target Interaction | IC50 (µM) | Reference |
| Fluorescence Polarization | RMI core complex / FANCM MM2 peptide | 36 ± 10 | [1] |
Table 2: Cellular Effects of FANCM-BTR Disruption in ALT Cancer Cell Lines
| Cell Line | Phenotype Assessed | Treatment | Result (Fold Change vs. Control) | Reference |
| U2OS | C-circles | FANCM siRNA | ~3.5 | (Lu et al., 2019) |
| U2OS | C-circles | PIP-199 (10 µM) | ~1.5 | (Lu et al., 2019) |
| GM847 | C-circles | FANCM siRNA | ~2.5 | (Lu et al., 2019) |
| GM847 | C-circles | PIP-199 (10 µM) | ~2.0 | (Lu et al., 2019) |
| Saos-2 | C-circles | FANCM siRNA | ~2.0 | (Lu et al., 2019) |
| Saos-2 | C-circles | PIP-199 (10 µM) | ~1.8 | (Lu et al., 2019) |
Table 3: Viability of ALT and Telomerase-Positive Cancer Cell Lines upon FANCM-BTR Inhibition
| Cell Line | Telomere Maintenance | Treatment | Relative Viability (% of Control) | Reference |
| U2OS | ALT | PIP-199 (10 µM) | ~40% | (Lu et al., 2019) |
| Saos-2 | ALT | PIP-199 (10 µM) | ~50% | (Lu et al., 2019) |
| GM847 | ALT | PIP-199 (10 µM) | ~60% | (Lu et al., 2019) |
| HeLa | Telomerase | PIP-199 (10 µM) | ~95% | (Lu et al., 2019) |
| HCT116 | Telomerase | PIP-199 (10 µM) | ~98% | (Lu et al., 2019) |
Note: Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments used to characterize the mechanism of this compound.
Co-Immunoprecipitation (Co-IP) for FANCM-BTR Interaction
This protocol is designed to verify the interaction between FANCM and the BTR complex and to assess the disruptive effect of this compound.
References
The FANCM-BTR Protein Complex: A Technical Guide to its Core Functions in Genome Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. Among the key players in this network is the Fanconi Anemia, complementation group M (FANCM) protein, a DNA translocase that acts as a critical signaling hub in the DNA damage response. FANCM forms distinct, mutually exclusive complexes with the Fanconi Anemia (FA) core complex and the Bloom's Syndrome, Topoisomerase IIIα, RMI1, RMI2 (BTR) complex. This technical guide focuses on the functions of the FANCM-BTR protein complex, a crucial assembly for the maintenance of genome stability, particularly in the context of Alternative Lengthening of Telomeres (ALT), a telomere maintenance mechanism employed by a significant subset of cancers.
The FANCM-BTR complex is instrumental in the resolution of stalled replication forks and the processing of complex DNA secondary structures, such as R-loops and G-quadruplexes, which are prevalent at telomeric regions.[1][2] The interaction is mediated by the MM2 (FANCM motif 2) domain of FANCM binding to the RMI1/RMI2 subcomplex of BTR.[3][4] Disruption of this complex leads to increased replication stress, telomere dysfunction, and has been identified as a promising therapeutic target for ALT-positive cancers.[5][6] This guide provides an in-depth overview of the FANCM-BTR complex's functions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant cellular pathways and workflows.
Core Functions of the FANCM-BTR Complex
The primary role of the FANCM-BTR complex is to ensure the stability of replication forks, particularly at difficult-to-replicate genomic regions like telomeres.[7][8] This function is multifaceted and involves several key activities:
-
Replication Fork Remodeling and Restart: The FANCM-BTR complex is recruited to stalled replication forks where it facilitates their remodeling and restart.[6][7] FANCM, with its DNA translocase activity, can reverse replication forks, forming a four-way junction structure that allows for the bypass of DNA lesions. The BTR complex, with the helicase activity of BLM and the decatenating activity of TOP3A, then aids in the resolution of these intermediates, preventing fork collapse and the formation of deleterious DNA double-strand breaks.[7][8]
-
Suppression of Replication Stress at ALT Telomeres: In ALT-positive cancer cells, telomeres are maintained through a homologous recombination-based mechanism that is associated with high levels of replication stress. The FANCM-BTR complex is a key regulator of this process, acting to suppress excessive replication stress.[9][10] It achieves this by resolving telomeric R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA) and other non-canonical DNA structures that can impede replication fork progression.[9]
-
Regulation of Homologous Recombination: The FANCM-BTR complex plays a role in regulating homologous recombination (HR) outcomes. By promoting the dissolution of double Holliday junctions, a key intermediate in HR, the complex favors non-crossover events, thereby preventing potentially harmful chromosomal rearrangements.[3]
-
Maintenance of Telomere Integrity: Through its role in resolving replication stress and processing DNA secondary structures at telomeres, the FANCM-BTR complex is essential for maintaining the integrity of telomeres in ALT cells.[5] Disruption of this complex leads to an accumulation of telomere dysfunction-induced foci (TIFs), an increase in the production of C-circles (extrachromosomal telomeric DNA circles, a hallmark of ALT), and ultimately, cell death in ALT-positive cancer cells.[5][9][11]
Quantitative Data on FANCM-BTR Complex Function
The following tables summarize key quantitative data from studies on the FANCM-BTR complex, providing insights into its biochemical properties and cellular functions.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| Kd (MM2 peptide - RMI core) | ≤ 4.5 nM | In vitro | [4] |
| ALT Biomarkers | |||
| C-circle levels (FANCM depletion) | ~3-5 fold increase | U2OS | [11][12] |
| TIFs (FANCM depletion) | Significant increase | U2OS | [2][11] |
| Cell Viability | |||
| Clonogenic survival (FANCM depletion) | Significantly reduced | ALT-positive cells | [5] |
Table 1: Biochemical and Cellular Effects of FANCM-BTR Complex Disruption. This table presents quantitative data on the binding affinity between the FANCM MM2 domain and the RMI core complex, as well as the cellular consequences of disrupting the FANCM-BTR complex in ALT-positive cancer cells.
| Condition | Relative C-circle Level (Fold Change) | Cell Line | Reference |
| Control (scrambled siRNA) | 1.0 | U2OS | [13] |
| FANCM depletion | ~3.5 | U2OS | [13] |
| FANCM and POLD3 co-depletion | ~1.5 | U2OS | [13] |
| FANCM and BLM co-depletion | ~1.2 | U2OS | [13] |
| FANCM and RAD51 co-depletion | ~1.0 | U2OS | [13] |
Table 2: Quantification of C-circle Formation Upon Depletion of FANCM and Other DNA Repair Proteins. This table illustrates the relative increase in C-circle levels in U2OS cells following the depletion of FANCM, and how this effect is modulated by the co-depletion of other key proteins involved in DNA replication and repair.
Signaling Pathways and Experimental Workflows
To visualize the intricate molecular interactions and experimental approaches used to study the FANCM-BTR complex, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Amplification and Quantitation of Telomeric Extrachromosomal Circles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FANCM regulates repair pathway choice at stalled replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FANCM: fork pause, rewind and play - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR activation and replication fork restart are defective in FANCM‐deficient cells | The EMBO Journal [link.springer.com]
- 8. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALTernative Functions for Human FANCM at Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Discovery and Synthetic Viability of Fancm-btr ppi-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-protein interaction (PPI) between Fanconi Anemia, complementation group M (FANCM) and the Bloom's syndrome-associated protein (BLM)-Topoisomerase IIIα-RMI1-RMI2 (BTR) complex is a critical node in the DNA damage response, particularly in cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3] This interaction is essential for resolving replication stress at telomeres, and its disruption presents a promising therapeutic strategy for ALT-positive cancers.[3][4] This document provides a technical overview of a novel small molecule inhibitor, Fancm-btr ppi-IN-1, designed to disrupt this key interaction. While specific details regarding the initial discovery and complete synthetic route of this compound are not yet fully disclosed in peer-reviewed literature, this guide consolidates the available information on its mechanism of action, the biological context of its target, and detailed protocols for its application and characterization in a research setting.
Introduction: The FANCM-BTR Interaction in ALT Cancers
Approximately 10-15% of cancers, including certain sarcomas and glioblastomas, rely on the ALT pathway for telomere maintenance, a mechanism distinct from the more common telomerase-dependent pathway.[5] ALT is characterized by high levels of replication stress at telomeres, making ALT-positive cancer cells particularly vulnerable to inhibitors of the DNA damage response.[2][5]
FANCM, a DNA translocase, plays a crucial role in recognizing and remodeling stalled replication forks.[6][7] Through its MM2 domain, FANCM interacts directly with the RMI1 subunit of the BTR complex, a dissolvase complex with helicase and topoisomerase activities.[1][8] This interaction is pivotal for the recruitment and regulation of the BTR complex at sites of replication stress, thereby preventing telomeric DNA damage and maintaining the viability of ALT cells.[3][8]
Inhibition of the FANCM-BTR interaction has been shown to induce synthetic lethality in ALT-positive cancer cells.[4][9] This is achieved by exacerbating the underlying replication stress, leading to telomere dysfunction and ultimately, cell death.[3][4] this compound has emerged as a chemical probe to explore this therapeutic vulnerability.
This compound: An Overview
This compound is a small molecule inhibitor designed to disrupt the interaction between FANCM and the BTR complex.[10] Its chemical structure has been disclosed in recent scientific literature, though a detailed report on its synthesis and initial characterization is pending.
Table 1: Compound Profile: this compound
| Property | Data | Source |
| IUPAC Name | Not Available | - |
| CAS Number | Not Available | - |
| Molecular Formula | C₂₄H₂₄N₄O₄S | Inferred from structure |
| Molecular Weight | 464.54 g/mol | Inferred from structure |
| Chemical Structure | BioRxiv, 2022[10] | |
| Target | FANCM-BTR protein-protein interaction | [10] |
| Mechanism of Action | Competitive inhibitor of the FANCM MM2 domain binding to the BTR complex (presumed) | Inferred from literature |
| Binding Affinity (Kd) | Not Available | - |
| IC50 / EC50 | Not Available | - |
Signaling Pathway and Mechanism of Action
The FANCM-BTR signaling pathway is a critical component of the replication stress response. The following diagram illustrates the pathway and the proposed mechanism of action for this compound.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ALTernative Functions for Human FANCM at Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The DNA translocase activity of FANCM protects stalled replication forks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. FANCM, BRCA1, and BLM cooperatively resolve the replication stress at the ALT telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Fancm-btr ppi-IN-1: A Selective Inhibitor Targeting the FANCM-BTR Interaction in Cancer Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer biology, the Alternative Lengthening of Telomeres (ALT) pathway presents a unique therapeutic challenge. Unlike the majority of cancers that rely on telomerase to maintain telomere length and achieve cellular immortality, ALT-positive cancers utilize a homologous recombination-based mechanism. This dependency on specific DNA repair and replication stress response pathways opens a window for targeted therapeutic intervention. A key protein complex implicated in the regulation of the ALT pathway is the interaction between Fanconi Anemia Complementation Group M (FANCM) and the Bloom's syndrome-associated protein (BLM) complex, also known as the BTR complex (BLM-Topoisomerase IIIα-RMI1-RMI2). Fancm-btr ppi-IN-1 is a small molecule inhibitor designed to disrupt this crucial protein-protein interaction (PPI), offering a promising avenue for selective targeting of ALT-positive cancer cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant experimental data, and detailed protocols for its application in cancer research.
The FANCM-BTR Interaction: A Critical Node in ALT Cancers
FANCM, a DNA translocase, plays a pivotal role in the response to replication stress. In ALT-positive cancer cells, which are characterized by high levels of endogenous replication stress at their telomeres, FANCM's function is particularly critical. It interacts with the BTR complex, a dissolvase complex essential for resolving DNA recombination intermediates. The FANCM-BTR interaction is crucial for processing stalled replication forks and preventing catastrophic DNA damage at telomeres.
Disruption of the FANCM-BTR interaction leads to an accumulation of unresolved replication intermediates, exacerbating the already high replication stress in ALT cells. This heightened stress triggers a cascade of events, including increased telomere dysfunction, elevated formation of C-circles (a hallmark of ALT), and ultimately, selective cell death in ALT-positive cancer cells. This synthetic lethal interaction forms the basis for the therapeutic potential of inhibitors like this compound.
This compound and its Analogue PIP-199
This compound is a small molecule developed to specifically inhibit the interaction between FANCM and the BTR complex. While specific quantitative data for this compound is not widely published, a closely related and more extensively studied inhibitor, PIP-199, provides valuable insights into the therapeutic potential and challenges of targeting this interaction.
It is crucial to note, however, that a recent 2023 study has raised concerns about the chemical stability of PIP-199, suggesting it may be a pan-assay interference compound (PAINS). The study reported that PIP-199 is unstable in aqueous solutions and that its observed cellular activity might be due to non-specific effects of its degradation products. These findings underscore the importance of careful experimental design and data interpretation when working with this class of inhibitors.
Quantitative Data for FANCM-BTR Inhibitors
The following table summarizes the available quantitative data for PIP-199, which serves as a proxy for understanding the potential efficacy of this compound.
| Inhibitor | Target Interaction | Assay Type | IC50 | Cell Line | Effect | Reference |
| PIP-199 | RMI core complex/MM2 | Fluorescence Polarization | 36 µM | - | Inhibition of protein-protein interaction | MedChemExpress[1] |
| PIP-199 | FANCM-BTR | C-circle Assay | 0.5 µM (for 72h treatment) | U-2 OS, GM847, Saos-2 | Moderate increase in C-circles | Lu et al., Nat Commun 2019[2] |
| PIP-199 | FANCM-BTR | Clonogenic Survival Assay | Concentration-dependent | U-2 OS, GM847, Saos-2 | Selective reduction in viability of ALT cells | Lu et al., Nat Commun 2019[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of FANCM-BTR Inhibition in ALT Cancer Cells
Caption: Mechanism of this compound in ALT cancer cells.
Experimental Workflow for Assessing Inhibitor Efficacy
Caption: Workflow for evaluating FANCM-BTR inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Clonogenic Survival Assay
This assay determines the long-term effect of the inhibitor on the ability of single cells to form colonies.
Materials:
-
ALT-positive (e.g., U-2 OS, SAOS-2) and ALT-negative (e.g., HeLa, HCT116) cancer cell lines
-
Complete cell culture medium
-
This compound or PIP-199
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound or PIP-199 in complete culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and wash the wells with water.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
C-circle Assay
This assay is a specific and quantitative method to detect extrachromosomal telomeric DNA circles, a hallmark of ALT activity.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Φ29 DNA polymerase and reaction buffer
-
dNTPs
-
DTT
-
BSA
-
Hybond N+ nylon membrane
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
20x SSC buffer
-
Radiolabeled telomeric probe (e.g., (CCCTAA)3)
-
Hybridization buffer
-
Phosphorimager screen and scanner
Procedure:
-
DNA Isolation:
-
Isolate high-quality genomic DNA from cells treated with the inhibitor or vehicle control.
-
-
Rolling Circle Amplification:
-
In a PCR tube, combine genomic DNA (e.g., 30 ng), reaction buffer, dNTPs, DTT, BSA, and Φ29 DNA polymerase. As a negative control, set up a reaction without Φ29 polymerase.
-
Incubate the reaction at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
-
Dot Blot:
-
Denature the amplified DNA by adding denaturation solution.
-
Neutralize the reaction with neutralization solution.
-
Spot the samples onto a Hybond N+ nylon membrane.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the radiolabeled telomeric probe and hybridize overnight.
-
-
Signal Detection:
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to a phosphorimager screen and quantify the signal.
-
Telomere Dysfunction-Induced Foci (TIF) Assay
This immunofluorescence-based assay detects the co-localization of DNA damage response proteins (e.g., γH2AX, 53BP1) with telomeres, indicating telomere damage.
Materials:
-
Cells grown on coverslips
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBST (PBS with 0.1% Tween-20)
-
Primary antibodies: anti-γH2AX (or anti-53BP1) and anti-TRF1 (or anti-TRF2)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with the inhibitor or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-γH2AX and mouse anti-TRF1) overnight at 4°C.
-
Wash with PBST and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of co-localized foci (TIFs) per nucleus. An increase in TIFs indicates increased telomere dysfunction.
-
Conclusion
This compound and its analogues represent a promising class of selective inhibitors for the treatment of ALT-positive cancers. By disrupting the critical interaction between FANCM and the BTR complex, these compounds exploit a key vulnerability of ALT cells, leading to increased replication stress and selective cell death. While the recent findings on the instability of PIP-199 highlight the need for careful validation of chemical probes, the targeting of the FANCM-BTR interaction remains a valid and compelling therapeutic strategy. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of cancer therapeutics.
References
The Critical Axis of Genome Stability: Unraveling the Biological Consequences of Inhibiting the FANCM-BTR Interaction
A Technical Guide for Researchers and Drug Development Professionals
The intricate network of DNA damage response and repair is paramount for maintaining genomic integrity and preventing tumorigenesis. Within this network, the interaction between the Fanconi Anemia, Complementation Group M (FANCM) protein and the Bloom's Syndrome, Topoisomerase IIIα, RMI1, RMI2 (BTR) complex has emerged as a critical node, particularly in the context of cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway. This technical guide provides an in-depth exploration of the biological ramifications of inhibiting this interaction, offering a valuable resource for researchers and professionals in drug development.
The FANCM-BTR Complex: A Guardian of Genomic Stability
FANCM is a multifaceted DNA translocase that plays a pivotal role in the Fanconi Anemia (FA) pathway, a crucial signaling cascade for the repair of DNA interstrand crosslinks (ICLs).[1][2][3][4] It functions as a DNA damage sensor, recognizing branched DNA structures and stalled replication forks.[3][4] The BTR complex, also known as the "dissolvasome," is a multi-protein assembly comprising the RecQ helicase BLM, Topoisomerase IIIα, and the RMI1/RMI2 heterodimer.[5][6][7] This complex is instrumental in resolving double Holliday junctions and other complex DNA intermediates that arise during homologous recombination and replication stress, thereby preventing catastrophic genomic rearrangements.[5][6][7]
The interaction between FANCM and the BTR complex is mediated through the MM2 domain of FANCM, which directly binds to the RMI1/RMI2 subcomplex of BTR.[8][9] This interaction is crucial for the recruitment and regulation of the BTR complex at sites of DNA damage and stalled replication forks.[8][10]
Biological Consequences of Inhibiting the FANCM-BTR Interaction
Disruption of the FANCM-BTR interaction has profound biological consequences, with a particularly striking impact on cancer cells that rely on the ALT pathway for telomere maintenance. ALT is a recombination-based mechanism used by approximately 10-15% of cancers, often those with a poor prognosis, to elongate their telomeres in the absence of telomerase activity.[11][12] These cancers are characterized by high levels of replication stress at their telomeres.[13][14]
Inhibition of the FANCM-BTR interaction in ALT-positive cancer cells leads to a cascade of events culminating in selective cell death, a phenomenon known as synthetic lethality.[13][15][16] This makes the FANCM-BTR complex a highly attractive target for anti-cancer therapy.
The primary consequences of inhibiting this interaction include:
-
Increased Replication Stress at Telomeres: FANCM, in concert with the BTR complex, plays a crucial role in mitigating replication stress at the G-quadruplex and R-loop-rich telomeric regions of ALT cells.[8][13][14][17] Inhibition of their interaction leads to an accumulation of stalled and collapsed replication forks at telomeres.[9]
-
Exacerbated ALT Phenotype: Paradoxically, the initial response to increased replication stress is an upregulation of ALT activity, as evidenced by an increase in ALT-associated PML bodies (APBs) and the formation of extrachromosomal telomeric DNA circles (C-circles).[9][11][12]
-
Induction of DNA Damage Response: The unresolved replication stress and DNA damage at telomeres trigger a robust DNA damage response, characterized by the formation of telomere dysfunction-induced foci (TIFs).[18]
-
Cell Cycle Arrest and Apoptosis: The overwhelming genomic instability and sustained DNA damage signaling ultimately lead to a G2/M cell cycle arrest and subsequent apoptotic cell death, specifically in ALT-positive cells.[8][10] Telomerase-positive cancer cells and normal cells are significantly less affected, highlighting the therapeutic window for inhibitors of the FANCM-BTR interaction.[8][9]
Quantitative Data on the Effects of FANCM-BTR Inhibition
The following tables summarize the quantitative effects of inhibiting the FANCM-BTR interaction in ALT-positive cancer cells, as reported in various studies.
Table 1: Effect of FANCM-BTR Inhibition on C-circle Formation
| Cell Line | Inhibition Method | Fold Increase in C-circles (Mean ± SEM) | Reference |
| U-2 OS | MM2-ER fusion protein expression (4OHT induced) | ~2.5 ± 0.5 | [18] |
| U-2 OS | 0.5 µM PIP-199 treatment (72h) | ~2.0 ± 0.3 | [18] |
| GM847 | 0.5 µM PIP-199 treatment (72h) | ~1.8 ± 0.2 | [18] |
| Saos-2 | 0.5 µM PIP-199 treatment (72h) | ~1.5 ± 0.2 | [18] |
Table 2: Effect of FANCM-BTR Inhibition on Telomere Dysfunction-Induced Foci (TIFs)
| Cell Line | Inhibition Method | Percentage of Cells with >5 TIFs (Mean ± SEM) | Reference |
| U-2 OS | MM2-ER fusion protein expression (4OHT induced) | ~60% (vs. ~20% in control) | [18] |
Table 3: Effect of FANCM-BTR Inhibition on Cell Viability (Colony Formation Assay)
| Cell Line (ALT status) | Inhibition Method | Surviving Fraction (Normalized to Control; Mean ± SEM) | Reference |
| U-2 OS (ALT+) | MM2-ER fusion protein expression (4OHT induced) | ~0.2 ± 0.05 | [18] |
| GM847 (ALT+) | MM2-ER fusion protein expression (4OHT induced) | ~0.3 ± 0.08 | [18] |
| Saos-2 (ALT+) | MM2-ER fusion protein expression (4OHT induced) | ~0.4 ± 0.1 | [18] |
| HeLa (Telomerase+) | MM2-ER fusion protein expression (4OHT induced) | No significant change | [18] |
| HCT116 (Telomerase+) | MM2-ER fusion protein expression (4OHT induced) | No significant change | [18] |
| U-2 OS (ALT+) | PIP-199 treatment (0.5 µM) | ~0.4 ± 0.1 | [18] |
| GM847 (ALT+) | PIP-199 treatment (0.5 µM) | ~0.5 ± 0.15 | [18] |
| Saos-2 (ALT+) | PIP-199 treatment (0.5 µM) | ~0.6 ± 0.1 | [18] |
| HeLa (Telomerase+) | PIP-199 treatment (0.5 µM) | No significant change | [18] |
| HCT116 (Telomerase+) | PIP-199 treatment (0.5 µM) | No significant change | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Co-Immunoprecipitation (Co-IP) to Detect FANCM-BTR Interaction
This protocol is designed to assess the in-cell interaction between FANCM and components of the BTR complex (e.g., RMI1, TOP3A).
-
Cell Lysis:
-
Harvest 1-5 x 10^7 cells and wash with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Collect the pre-cleared lysate.
-
Add 2-5 µg of the primary antibody (e.g., anti-FANCM or anti-RMI1) or an isotype control IgG to the lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Wash the beads 3-5 times with 1 ml of ice-cold IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 30 µl of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., if FANCM was immunoprecipitated, blot for RMI1 or TOP3A).
-
C-circle Assay
This assay quantifies the levels of extrachromosomal telomeric C-circles, a hallmark of ALT activity.
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from treated and control cells using a standard kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Quantify the DNA concentration.
-
-
Rolling Circle Amplification:
-
In a PCR tube, combine 30 ng of genomic DNA, 7.5 µl of 2x Phi29 reaction buffer, 0.75 µl of 10 mM dNTPs, and water to a final volume of 14.25 µl.
-
As a negative control, prepare a reaction without the Phi29 DNA polymerase.
-
Incubate at 95°C for 10 minutes to denature the DNA, then place on ice.
-
Add 0.75 µl (7.5 U) of Phi29 DNA polymerase to the reaction mix (except for the negative control).
-
Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 10 minutes.
-
-
Dot Blot Analysis:
-
Denature the amplified DNA by adding an equal volume of 2x denaturation solution (0.8 M NaOH, 40 mM EDTA).
-
Spot the denatured DNA onto a positively charged nylon membrane.
-
Neutralize the membrane with 2x SSC buffer.
-
UV-crosslink the DNA to the membrane.
-
Hybridize the membrane with a 5'-end-labeled telomeric C-rich probe (e.g., (CCCTAA)3).
-
Wash the membrane and expose it to a phosphor screen or X-ray film.
-
Quantify the dot intensities using image analysis software.
-
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells following treatment.
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with the inhibitor (e.g., PIP-199) or vehicle control at various concentrations.
-
For inducible systems (e.g., MM2-ER), add the inducing agent (e.g., 4-hydroxytamoxifen).
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Replace the medium with fresh medium containing the inhibitor/inducer every 3-4 days.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in the treated wells to that in the control wells.
-
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in the inhibition of the FANCM-BTR interaction.
Conclusion and Future Directions
The inhibition of the FANCM-BTR interaction represents a promising therapeutic strategy for the treatment of ALT-positive cancers. The selective synthetic lethality observed in these tumors offers a clear therapeutic window, minimizing potential toxicity to normal tissues. Future research should focus on the development of more potent and specific small molecule inhibitors of the FANCM-BTR interaction. Furthermore, a deeper understanding of the downstream signaling events following the induction of telomeric replication stress could unveil additional therapeutic targets and potential combination strategies to enhance the efficacy of FANCM-BTR inhibitors. The continued exploration of this critical nexus in DNA repair will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. FANCM of the Fanconi anemia core complex is required for both monoubiquitination and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. FANCM of the Fanconi anemia core complex is required for both monoubiquitination and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of Fanconi anemia pathway activation by FANCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BLM dissolvasome in DNA replication and repair [pubmed.ncbi.nlm.nih.gov]
- 6. The BLM dissolvasome in DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired chromosome integrity caused by mutations in members of the BTRR complex [ediss.uni-goettingen.de]
- 8. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 9. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALTernative Functions for Human FANCM at Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Breaking the end: Target the replication stress response at the ALT telomeres for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
FANCM as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fanconi anemia complementation group M (FANCM) is a critical component of the DNA damage response (DDR) network, playing a pivotal role in the maintenance of genomic stability. As a DNA translocase, FANCM is integral to the Fanconi Anemia (FA) pathway, where it is involved in the recognition and repair of DNA interstrand crosslinks (ICLs) and the stabilization of replication forks. Emerging evidence has highlighted FANCM as a promising therapeutic target in oncology. Its inhibition can induce synthetic lethality in cancers with specific genetic deficiencies, such as those with mutations in BRCA1/2 or those that rely on the Alternative Lengthening of Telomeres (ALT) pathway for telomere maintenance. This guide provides an in-depth overview of the core biology of FANCM, its role in oncogenesis, and the rationale and current strategies for its therapeutic targeting. We present key quantitative data, detailed experimental protocols for studying FANCM, and signaling pathway diagrams to facilitate further research and drug development in this area.
The Core Biology of FANCM
FANCM is a multi-domain protein that functions as a sensor of DNA damage and a scaffolding protein for the assembly of DNA repair complexes. It possesses a highly conserved helicase domain with ATP-dependent DNA translocase activity, enabling it to remodel DNA structures such as stalled replication forks and Holliday junctions.[1]
Role in the Fanconi Anemia Pathway
FANCM is a key player in the FA pathway, a complex network of proteins essential for the repair of ICLs, which are highly cytotoxic DNA lesions that block transcription and replication.[2] Upon DNA damage, the FANCM-FAAP24 heterodimer recognizes the lesion and recruits the FA core complex to the site of damage.[3] This initiates a signaling cascade culminating in the monoubiquitination of the FANCD2-FANCI dimer, a critical step for the recruitment of downstream DNA repair nucleases and other factors.[1][2] While the helicase domain of FANCM is required for the monoubiquitination of FANCD2 and FANCI, its ATP-dependent translocase activity is essential for cellular resistance to DNA crosslinking agents, suggesting a dual role in both signaling and the subsequent repair process.[1]
Interaction with other DNA Repair Complexes
FANCM interacts with several other important DNA repair proteins, including the Bloom syndrome (BLM) complex (also known as the BTR complex, consisting of BLM, TOP3A, RMI1, and RMI2).[4] This interaction is crucial for the suppression of sister chromatid exchange and the resolution of recombination intermediates.[5] The interaction is mediated by the MM2 domain of FANCM.[4] FANCM also interacts with the MHF1-MHF2 histone-fold-containing protein complex, which enhances its DNA binding and translocase activities.[6]
FANCM in Oncology
Mutations and altered expression of FANCM have been implicated in various cancers, making it a compelling target for therapeutic intervention.
FANCM as a Breast Cancer Susceptibility Gene
Germline mutations in FANCM have been identified as a risk factor for breast cancer, particularly for the aggressive triple-negative breast cancer (TNBC) subtype.[7][8] Several studies have reported a significantly higher frequency of FANCM mutations in TNBC patients compared to controls.[9][10]
Table 1: Association of FANCM Mutations with Breast Cancer Risk
| FANCM Variant | Cancer Type | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Reference |
| c.5101C>T (p.Gln1701) | Breast Cancer (Finnish population) | 1.86 | 1.26–2.75 | 0.0018 | [8] |
| c.5101C>T (p.Gln1701) | Triple-Negative Breast Cancer | 3.56 | 1.81–6.98 | 0.0002 | [8] |
| c.5791C>T | Triple-Negative Breast Cancer | 5.14 | 1.65–16.0 | 0.005 | [9] |
| Combined c.5101C>T and c.5791C>T | Breast Cancer | 1.86 | 1.32–2.49 | 0.0002 | [9] |
| Combined c.5101C>T and c.5791C>T | Triple-Negative Breast Cancer | 3.08 | 1.77–5.35 | 0.00007 | [9] |
| PTVs (excluding C-terminal) | ER-negative Breast Cancer | 1.41 | - | 0.023 | [11] |
| PTVs (excluding C-terminal) | Triple-Negative Breast Cancer | 1.64 | - | 0.0023 | [11] |
| p.Arg658 | ER-negative Breast Cancer | 2.08 | - | 0.030 | [11] |
| p.Arg658 | Triple-Negative Breast Cancer | 3.26 | - | 0.0034 | [11] |
FANCM Expression in Breast Cancer Subtypes
Immunohistochemical studies have revealed differential expression of the FANCM protein across various breast cancer subtypes.
Table 2: FANCM Protein Expression in Breast Cancer
| Breast Cancer Subtype | FANCM Protein Level | Correlation with Clinical Factors | Reference |
| Triple-Negative | Lower compared to other subtypes | - | [7] |
| Luminal B | High expression is an independent prognostic factor for overall survival | Correlated with ER-positive, PR-positive, and low Ki-67 status | [7] |
Therapeutic Strategies Targeting FANCM
The central role of FANCM in DNA repair makes it an attractive target for cancer therapy, primarily through the concept of synthetic lethality.
Synthetic Lethality with PARP Inhibitors and in BRCA-Deficient Cancers
Synthetic lethality occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not. Cancers with pre-existing defects in certain DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, become highly dependent on alternative repair pathways. Targeting FANCM in such cancers can lead to catastrophic DNA damage and cell death. Co-depletion of FANCM and BRCA1 has been shown to induce synthetic lethality in ALT cells.[12] While the direct synthetic lethal interaction between FANCM and PARP inhibitors is still under investigation, the principle of targeting multiple DDR pathways holds significant therapeutic promise.
Targeting FANCM in ALT-Positive Cancers
Approximately 10-15% of cancers, including some sarcomas and glioblastomas, utilize the ALT pathway to maintain telomere length in the absence of telomerase.[13] These cancers exhibit high levels of replication stress at their telomeres and are critically dependent on proteins like FANCM to manage this stress. Depletion of FANCM in ALT-positive cells leads to increased telomere dysfunction, cell cycle arrest, and ultimately, cell death.[14][15] This makes FANCM a highly specific and promising target for ALT-driven cancers.
FANCM Inhibitors
The small molecule inhibitor PIP-199 was identified in a high-throughput screen as an inhibitor of the interaction between the FANCM MM2 domain and the RMI complex.[4][10] However, recent studies have raised concerns about the chemical stability of PIP-199, suggesting it may be a pan-assay interference compound (PAINS).[16] Further research is needed to develop stable and specific small-molecule inhibitors of FANCM.
Table 3: Preclinical Data for FANCM Inhibitor PIP-199
| Inhibitor | Target Interaction | IC50 Value | Cellular Effect | Reference |
| PIP-199 | FANCM (MM2 domain) - RMI complex | 36 ± 10 µM | Selectively suppresses the growth and viability of ALT cancer cells. | [4][8] |
ASOs are a promising therapeutic modality for targeting FANCM. Modified ASOs, known as gapmers, have been designed to target FANCM mRNA for degradation.[4][14] Preclinical studies have shown that these ASOs can effectively reduce FANCM expression, leading to increased ALT activity, telomeric dysfunction, and reduced viability of ALT-positive cancer cells both in vitro and in vivo.[2][4]
Clinical Landscape
While there are currently no clinical trials specifically targeting FANCM with a dedicated inhibitor, its status is increasingly being used as an inclusion criterion for trials involving other DDR inhibitors, particularly PARP inhibitors.
Table 4: Overview of Clinical Trials with FANCM Status as an Inclusion Criterion
| Cancer Type | Number of Trials (Open/Total) | Common Therapies Investigated |
| Malignant Solid Tumor | 22 / 27 | Olaparib, Niraparib, Talazoparib, Carboplatin, Rucaparib |
| Breast Carcinoma | 17 / 21 | Olaparib, Niraparib, Talazoparib |
| Prostate Adenocarcinoma | Not specified | Olaparib, Niraparib, Rucaparib |
| Ovarian Carcinoma | Not specified | Olaparib, Niraparib, Rucaparib |
| Urothelial Carcinoma | 2 / 3 | Not specified |
| Esophageal Carcinoma | 2 / 2 | Not specified |
| Data sourced from My Cancer Genome, accessed December 2025. |
Signaling Pathways and Experimental Workflows
FANCM in the Fanconi Anemia Pathway
Caption: FANCM's role in initiating the Fanconi Anemia DNA repair pathway.
FANCM Interaction with the BTR Complex
Caption: Interaction of FANCM with the BTR complex at stalled replication forks.
Experimental Workflow: Assessing Synthetic Lethality
Caption: Workflow for evaluating synthetic lethality with FANCM inhibition.
Key Experimental Protocols
siRNA-based Complementation Assay
This assay is used to study the function of specific domains of FANCM by depleting the endogenous protein with siRNA and then introducing siRNA-resistant versions of wild-type or mutant FANCM.
-
Cell Culture and siRNA Transfection: HeLa or other suitable cells are cultured to 50-60% confluency. Cells are transfected with siRNAs targeting the 3'-untranslated region (3'-UTR) of the endogenous FANCM mRNA using a lipid-based transfection reagent. A non-targeting siRNA is used as a control.
-
Plasmid Transfection: 24 hours after siRNA transfection, cells are transfected with plasmids expressing siRNA-resistant FANCM constructs (lacking the 3'-UTR). These can include wild-type FANCM, or mutants with specific domains deleted or point mutations introduced (e.g., in the helicase domain).
-
Functional Analysis: 48-72 hours post-plasmid transfection, cells are subjected to functional assays. This can include treatment with DNA crosslinking agents like Mitomycin C (MMC) followed by analysis of cell viability (e.g., MTT or clonogenic assay) to assess the ability of the FANCM constructs to rescue the drug sensitivity caused by endogenous FANCM depletion. Protein expression and FANCD2 monoubiquitination are assessed by Western blotting.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if FANCM is associated with specific DNA regions, such as stalled replication forks or telomeres.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed to release the nuclei, which are then lysed to release chromatin. The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to FANCM (or a control IgG antibody) overnight. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washes and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating in the presence of a high salt concentration. Proteins are digested with proteinase K, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the DNA regions of interest to determine the extent of FANCM binding.
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, and is a gold-standard method for assessing cytotoxicity.
-
Cell Seeding: A known number of cells (e.g., 500-2000 cells per well in a 6-well plate) are seeded and allowed to attach overnight. The number of cells seeded is optimized for each cell line to ensure the formation of distinct colonies.
-
Treatment: Cells are treated with the experimental agent (e.g., a FANCM inhibitor or after siRNA-mediated knockdown) at various concentrations.
-
Incubation: The cells are incubated for a period of 7-14 days, allowing sufficient time for colony formation. The medium is changed as needed.
-
Fixing and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution such as methanol (B129727) or 70% ethanol (B145695) and stained with a dye like crystal violet.
-
Colony Counting: The plates are washed to remove excess stain, and the number of colonies (typically defined as containing at least 50 cells) is counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated. Survival curves are then plotted to determine the IC50 value (the concentration of the drug that inhibits colony formation by 50%).
Future Perspectives and Conclusion
FANCM represents a highly promising and rationally selected target for the development of novel cancer therapies. Its central role in the DNA damage response, coupled with the increasing understanding of synthetic lethal interactions, provides a clear path for the development of targeted agents. The selective vulnerability of ALT-positive and certain HR-deficient cancers to FANCM inhibition offers a therapeutic window that could lead to effective and less toxic treatments.
Future research should focus on the development of potent and specific small molecule inhibitors of FANCM's enzymatic activity or its interactions with key partners. Further elucidation of the complex interplay between FANCM and other DDR pathways will be crucial for identifying additional synthetic lethal partners and for designing effective combination therapies. The use of FANCM status as a biomarker in clinical trials is a critical step towards personalized oncology and will be essential for identifying patient populations most likely to benefit from FANCM-targeted therapies. The in-depth technical information provided in this guide is intended to support and accelerate these research and development efforts.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Correlation of FANCM expression with clinical factors in luminal B breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large-scale meta-analysis and precision functional assays identify FANCM regions in which PTVs confer different risks for ER-negative and triple-negative breast cancer. - DKFZ [inrepo02.dkfz.de]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Alternative Lengthening of Telomeres pathway
An In-depth Technical Guide to the Alternative Lengthening of Telomeres (ALT) Pathway
Introduction: Beyond Telomerase
In normal somatic cells, telomeres—the protective nucleotide repeats at the ends of linear chromosomes—shorten with each cell division, eventually triggering cellular senescence or apoptosis. Most cancer cells (~85-90%) counteract this by upregulating the enzyme telomerase. However, a significant subset of cancers (10-15%) utilize a different, telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT). The ALT pathway is a recombination-based mechanism that extends telomeres, enabling limitless replication. Understanding this pathway is critical for the development of novel therapeutics targeting this specific subset of aggressive cancers.
This guide provides a technical overview of the core mechanisms of ALT, its key biomarkers, relevant quantitative data, and detailed experimental protocols for its detection.
Core Mechanism of the ALT Pathway
The ALT pathway relies on homologous recombination (HR) to use existing telomeric sequences as a template for extending shortened telomeres. This process is often described as a form of break-induced replication (BIR). Key events in the ALT mechanism include the loss of shelterin integrity, the formation of specialized nuclear structures, and the recruitment of recombination machinery.
A critical initiating event is thought to be transient de-protection of telomeres, which exposes a 3' overhang. This exposed strand can then invade a homologous duplex DNA sequence on a sister chromatid, a different chromosome, or an extrachromosomal telomeric DNA circle (C-circle). This strand invasion creates a D-loop structure, which then serves as a primer for DNA synthesis, copying the template and thereby elongating the telomere. The process involves a host of DNA repair and recombination proteins, including those from the MRN complex (MRE11, RAD50, NBS1), RAD51, and BLM helicase.
Caption: The core mechanism of ALT, a break-induced replication (BIR) process.
Hallmarks and Biomarkers of ALT
The activity of the ALT pathway gives rise to several distinct cellular and molecular phenotypes that serve as biomarkers for identifying ALT-positive tumors.
-
ALT-Associated PML Bodies (APBs): These are unique, dynamic nuclear structures characterized by the co-localization of telomeric DNA, shelterin proteins (like TRF1 and TRF2), and recombination factors within promyelocytic leukemia (PML) nuclear bodies. APBs are considered sites of active telomere recombination and synthesis.
-
Telomere Length Heterogeneity: Unlike the relatively uniform telomere lengths maintained by telomerase, ALT results in extremely long and highly heterogeneous telomeres, ranging from very short to over 50 kb. This is a direct consequence of the stochastic nature of recombination-based extension.
-
Extrachromosomal C-Circles: These are partially double-stranded, circular DNA molecules composed of telomeric C-rich repeats (5'-CCCTAA-3')n. C-circles are thought to be byproducts of telomeric recombination and are highly specific to ALT-positive cells. Their precise function is still under investigation, but they may serve as templates for telomere extension.
Caption: The main biomarkers resulting from ALT pathway activity.
Quantitative Data: Prevalence of ALT in Cancers
The ALT pathway is not uniformly distributed across all cancer types. It is notably prevalent in cancers of mesenchymal origin, such as sarcomas and certain brain tumors.
| Cancer Type | Prevalence of ALT (%) |
| Osteosarcoma | 50 - 60% |
| Soft Tissue Sarcomas (e.g., Leiomyosarcoma) | 40 - 60% |
| Glioblastoma | 40 - 50% |
| Neuroblastoma (high-risk) | ~25% |
| Pancreatic Neuroendocrine Tumors | ~60% |
| Gastric Cancer | 5 - 15% |
| Lung Cancer | ~4% |
Note: Frequencies are approximate and can vary between studies and tumor subtypes.
Experimental Protocols for ALT Detection
Accurate identification of ALT-positive tumors is crucial for both basic research and clinical applications. A combination of assays is typically recommended for robust classification.
Protocol 1: C-Circle Assay (CCA)
The C-circle assay is a highly specific method to detect the presence of C-circles.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from cell lines or tumor tissue.
-
Phi29 Polymerase Amplification:
-
Set up a reaction mix containing 7.5 ng of gDNA, reaction buffer, dNTPs (excluding dGTP), and Phi29 DNA polymerase.
-
Incubate at 30°C for 8 hours to allow for rolling circle amplification of the C-circles.
-
Incubate at 65°C for 20 minutes to inactivate the polymerase.
-
-
Detection via Dot Blot:
-
Denature the amplified DNA product by adding an equal volume of 2x denaturation solution (e.g., 0.8 M NaOH, 40 mM EDTA).
-
Spot the denatured product onto a positively charged nylon membrane and allow it to air dry.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization and Imaging:
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Hybridize the membrane overnight with a 5'-end-labeled oligonucleotide probe specific for the G-rich telomeric strand (e.g., (CCCTAA)3).
-
Wash the membrane to remove the unbound probe.
-
Expose the membrane to a phosphor screen or film and quantify the signal. A strong signal indicates the presence of amplified C-circles and thus ALT activity.
-
Caption: Workflow for the C-Circle Assay (CCA).
Protocol 2: Immunofluorescence-FISH for APBs
This method combines immunofluorescence (IF) for the PML protein with fluorescence in situ hybridization (FISH) for telomeric DNA to visualize APBs.
Methodology:
-
Cell Preparation: Grow cells on coverslips. Fix with 4% paraformaldehyde, then permeabilize with a Triton X-100 solution.
-
Immunofluorescence (PML Staining):
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against the PML protein (e.g., rabbit anti-PML).
-
Wash extensively with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit).
-
Wash again to remove the unbound secondary antibody.
-
-
Post-Fixation: Fix the cells again with paraformaldehyde to crosslink the antibody-antigen complexes.
-
Fluorescence In Situ Hybridization (Telomere Staining):
-
Dehydrate the cells through an ethanol (B145695) series.
-
Apply a hybridization mixture containing a fluorescently-labeled Telomere PNA probe (e.g., Cy3-labeled (CCCTAA)3).
-
Denature the cellular DNA and the probe by heating at 80°C for 3 minutes.
-
Hybridize overnight in a humidified chamber at room temperature.
-
-
Washing and Mounting:
-
Wash the coverslips to remove the unbound probe.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Microscopy: Acquire images using a confocal or fluorescence microscope. Co-localized foci of PML (e.g., green channel) and telomere (e.g., red channel) signals identify APBs.
Therapeutic Implications
The unique molecular machinery of the ALT pathway presents several opportunities for targeted drug development. Strategies being explored include:
-
Inhibiting Homologous Recombination: Targeting key HR proteins like RAD51 or the MRN complex could selectively disrupt telomere maintenance in ALT cells.
-
Targeting ATRX/DAXX: Many ALT cancers have mutations in the ATRX or DAXX genes, which are involved in chromatin remodeling at telomeres. Restoring or targeting the consequences of their loss is a potential therapeutic avenue.
-
Inducing Telomere Crisis: Small molecules that disrupt telomere architecture or G-quadruplex structures could accelerate telomere dysfunction specifically in ALT cells.
The identification of ALT as a distinct tumor dependency provides a clear rationale for developing novel therapies aimed at this 10-15% of human cancers that do not rely on telomerase for their survival.
The Synthetic Lethal Mechanism of Fancm-btr ppi-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One such promising strategy is the induction of synthetic lethality. This technical guide provides an in-depth analysis of the mechanism by which Fancm-btr ppi-IN-1, a small molecule inhibitor, induces synthetic lethality in cancer cells. This compound disrupts the crucial protein-protein interaction between Fanconi Anemia, Complementation Group M (FANCM) and the Bloom-Topoisomerase IIIα-RMI1-RMI2 (BTR) complex. This disruption has been shown to be selectively lethal to cancer cells that rely on the Alternative Lengthening of Telomeres (ALT) pathway for telomere maintenance. This guide will detail the underlying molecular mechanisms, present key quantitative data, provide detailed experimental protocols, and visualize the involved signaling pathways.
Introduction
Telomere maintenance is a critical hallmark of cancer, enabling limitless replication. While most cancers reactivate telomerase, a subset (10-15%), particularly those of mesenchymal and neuroepithelial origin, utilize the ALT pathway, a homologous recombination-based mechanism. ALT-positive cancer cells are characterized by high levels of intrinsic replication stress at their telomeres. This inherent vulnerability provides a unique therapeutic window.
The FANCM protein, in complex with the BTR dissolvasome, plays a pivotal role in resolving replication stress, particularly at challenging DNA structures like those found at telomeres. This compound (also known as PIP-199) is a first-in-class small molecule inhibitor designed to block the interaction between the MM2 domain of FANCM and the RMI1/2 heterodimer of the BTR complex. By inhibiting this interaction, the inhibitor exacerbates the already high levels of replication stress in ALT-positive cells, leading to telomere dysfunction, cell cycle arrest, and ultimately, cell death. This selective cytotoxicity in ALT-positive cells, while sparing telomerase-positive and normal cells, is a classic example of a synthetic lethal interaction.
Core Mechanism of Synthetic Lethality
The synthetic lethality induced by this compound in ALT-positive cancer cells is rooted in the overwhelming accumulation of unresolved replication stress at telomeres.
-
Baseline State in ALT-positive Cells: ALT-positive cells are characterized by long and heterogeneous telomeres, the presence of ALT-associated PML bodies (APBs), and high levels of telomeric DNA damage and replication stress. This is due, in part, to the formation of secondary DNA structures such as G-quadruplexes and R-loops (hybrids of telomeric DNA and the long non-coding RNA TERRA). These cells are thus highly dependent on cellular machinery that can resolve this stress to ensure cell survival.
-
The Role of the FANCM-BTR Complex: The FANCM-BTR complex is a critical component of the replication stress response. FANCM, an ATP-dependent DNA translocase, recognizes and remodels stalled replication forks. It recruits the BTR complex, which functions as a dissolvasome to resolve recombination intermediates and other complex DNA structures. At telomeres, the FANCM-BTR complex is essential for suppressing the accumulation of toxic R-loops and facilitating the smooth progression of the replication fork.
-
Induction of Synthetic Lethality by this compound:
-
This compound binds to the RMI component of the BTR complex, preventing its interaction with the MM2 domain of FANCM.
-
This disruption prevents the proper localization and function of the BTR complex at sites of replication stress, particularly at the telomeres.
-
Without a functional FANCM-BTR complex, ALT-positive cells are unable to efficiently resolve the high levels of endogenous telomeric replication stress.
-
This leads to an accumulation of stalled and collapsed replication forks, increased telomeric R-loops, and the generation of DNA double-strand breaks.
-
The overwhelming DNA damage triggers a robust DNA damage response (DDR), leading to cell cycle arrest in G2/M and, ultimately, apoptosis or mitotic catastrophe.
-
In contrast, telomerase-positive cancer cells and normal somatic cells have lower levels of intrinsic telomeric replication stress and are not as critically dependent on the FANCM-BTR complex for telomere maintenance. Consequently, they are significantly less sensitive to the effects of this compound.
Quantitative Data Summary
The selective efficacy of inhibiting the FANCM-BTR interaction has been demonstrated through various in vitro studies. The following tables summarize key quantitative findings.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound (PIP-199) | AlphaScreen | RMI core complex/FANCM-MM2 peptide interaction | 36 µM | (Blackford et al., 2016) |
Table 1: Biochemical Efficacy of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay measuring the disruption of the protein-protein interaction between the RMI core complex and a peptide representing the MM2 domain of FANCM.
| Cell Line | Telomere Maintenance Mechanism | Treatment | Assay | Endpoint | Result | Reference |
| U-2 OS | ALT | This compound (PIP-199) | Clonogenic Survival | Surviving Fraction | Significant dose-dependent decrease | (Lu et al., 2019) |
| GM847 | ALT | This compound (PIP-199) | Clonogenic Survival | Surviving Fraction | Significant dose-dependent decrease | (Lu et al., 2019) |
| Saos-2 | ALT | This compound (PIP-199) | Clonogenic Survival | Surviving Fraction | Significant dose-dependent decrease | (Lu et al., 2019) |
| HeLa | Telomerase-positive | This compound (PIP-199) | Clonogenic Survival | Surviving Fraction | Minimal effect | (Lu et al., 2019) |
| HCT116 | Telomerase-positive | This compound (PIP-199) | Clonogenic Survival | Surviving Fraction | Minimal effect | (Lu et al., 2019) |
Table 2: Cellular Efficacy of this compound in Cancer Cell Lines. This table summarizes the differential effect of this compound on the survival of ALT-positive and telomerase-positive cancer cell lines, as determined by clonogenic survival assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the synthetic lethal interaction of this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies following treatment with a cytotoxic agent.
Materials:
-
Cell culture medium (e.g., DMEM, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
6-well plates.
-
This compound (PIP-199) stock solution (e.g., in DMSO).
-
Fixation solution: 6% (v/v) glutaraldehyde.
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol.
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Aspirate the medium from the wells and replace it with medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., continuous exposure for the duration of the experiment).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (PE of treated sample / PE of control sample).
-
Plot the SF against the inhibitor concentration to generate a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) of FANCM and BTR Complex Components
This assay is used to verify the disruption of the FANCM-BTR interaction by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: anti-FANCM, anti-BLM (or another BTR component like RMI1), and a negative control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FANCM) or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the BTR complex component (e.g., anti-BLM) and FANCM (as a positive control for successful immunoprecipitation).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
A significant reduction in the amount of co-immunoprecipitated BLM in the this compound treated sample compared to the control indicates disruption of the interaction.
-
Visualizations
Logical Framework of Synthetic Lethality
Caption: Logical flow of this compound induced synthetic lethality in ALT-positive cells.
Signaling Pathway of FANCM-BTR Inhibition in ALT Cells
Caption: Pathway of this compound action leading to cell death in ALT-positive cancer cells.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for verifying FANCM-BTR interaction disruption via Co-IP and Western Blot.
Conclusion
The induction of synthetic lethality by this compound in ALT-positive cancer cells provides a compelling therapeutic strategy. By targeting the specific dependency of these cells on the FANCM-BTR complex for managing high levels of telomeric replication stress, this approach offers a selective means of eliminating cancer cells while minimizing effects on normal tissues. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance this promising area of oncology. Further research into optimizing the potency and pharmacological properties of FANCM-BTR inhibitors will be crucial for translating this concept into clinical reality.
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of FANCM-BTR Interaction Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Fanconi Anemia, complementation group M (FANCM) protein and the Bloom-Topoisomerase IIIα-RMI (BTR) complex is a critical regulator of genomic stability, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3][4] FANCM, through its MM2 domain, recruits the BTR complex to sites of DNA replication stress, playing a key role in the resolution of stalled replication forks and the suppression of aberrant recombination.[2][5] Inhibition of the FANCM-BTR interaction has been identified as a promising therapeutic strategy to selectively target and eliminate ALT-positive cancer cells.[3][5]
These application notes provide detailed protocols for robust in vitro assays designed to identify and characterize inhibitors of the FANCM-BTR interaction. The described methods include direct binding and proximity assays suitable for high-throughput screening (HTS), as well as cellular assays for validating inhibitor efficacy.
Signaling Pathway and Point of Inhibition
The FANCM protein acts as a scaffold, bringing together the Fanconi Anemia (FA) core complex and the BTR dissolvasome to sites of DNA damage. The interaction with the BTR complex, which is essential for ALT suppression, is mediated by the MM2 domain of FANCM binding to the RMI1/RMI2 subcomplex of BTR.[2] Small molecules or peptide-based inhibitors can be developed to target this specific protein-protein interface, thereby disrupting the formation of the functional FANCM-BTR complex.
High-Throughput Screening Assays
For the initial identification of inhibitors, high-throughput screening assays that are sensitive, robust, and scalable are required. Fluorescence Polarization (FP) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are well-suited for this purpose.
Fluorescence Polarization (FP) Competition Assay
This assay directly measures the displacement of a fluorescently labeled peptide derived from the FANCM MM2 domain from the RMI1/RMI2 complex by a potential inhibitor.
Experimental Workflow:
Protocol:
Materials:
-
Recombinant human RMI1/RMI2 complex
-
Fluorescently labeled MM2 peptide tracer (e.g., TMR-RaMM2)
-
Unlabeled MM2 peptide (for control)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the RMI1/RMI2 complex and the fluorescent tracer in the assay buffer. The final concentrations should be optimized, but a starting point is a concentration of RMI1/RMI2 equal to the Kd of the tracer and a tracer concentration of 1-5 nM.
-
Dispense the RMI1/RMI2-tracer mix into the wells of the 384-well plate.
-
Add test compounds from a compound library, dissolved in DMSO, to the wells. The final DMSO concentration should not exceed 1%. Include controls: DMSO only (no inhibition) and a high concentration of unlabeled MM2 peptide (100% inhibition).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound and determine the IC50 values for active compounds by fitting the data to a dose-response curve.
AlphaScreen Proximity Assay
This bead-based assay measures the proximity between a biotinylated MM2 peptide and a His-tagged RMI complex. Inhibition of the interaction leads to a decrease in the AlphaScreen signal.
Experimental Workflow:
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 4. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fancm-btr ppi-IN-1 in Genome Editing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fancm-btr ppi-IN-1 is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between the Fanconi anemia complementation group M (FANCM) protein and the Bloom-Topoisomerase IIIα-RMI1-RMI2 (BTR) dissolvase complex.[1] This interaction is a critical component of the cellular machinery that manages replication stress and maintains genomic stability, particularly at telomeres.[2][3] Recent studies have revealed that the targeted inhibition of the FANCM-BTR interaction can significantly enhance the efficiency of genome editing technologies, offering a promising new tool for researchers in this field.
These application notes provide a comprehensive overview of the use of this compound in genome editing, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application.
Mechanism of Action
FANCM, in concert with the BTR complex, plays a crucial role in DNA repair and the resolution of stalled replication forks.[2][4] By disrupting the interaction between FANCM and the BTR complex, this compound is thought to modulate DNA repair pathways, creating a cellular environment that is more permissive for homologous recombination (HR). This is particularly relevant for genome editing techniques that rely on HR for the precise integration of genetic material, such as adeno-associated virus (AAV)-mediated gene targeting. The inhibition of the FANCM-BTR complex has been shown to increase the frequency of AAV-mediated targeted integration without the need for inducing double-strand breaks (DSBs).[5][6][7]
Data Presentation
The following tables summarize the quantitative data from studies investigating the impact of inhibiting the FANCM-BTR pathway on genome editing efficiency.
Table 1: Enhancement of AAV-Mediated Homologous Recombination (HR) by Inhibition of FANCM and BTR Complex Components
| Method of Inhibition | Cell Type | Fold Increase in AAV-HR-mediated Targeted Integration (TI) | Reference |
| FANCM Knockdown | Cultured human cells | ~6 to 9-fold | [5][6][7] |
| Combined FANCM, RMI1, and BLM Knockdown | Cultured human cells | Up to ~17-fold | [5][6][7] |
| FANCM Knockdown | Human CD34+ hematopoietic stem and progenitor cells (HSPCs) | ~3.5-fold | [5][6] |
| FANCM Knockout | - | ~1.5-fold (in the presence of CRISPR-Cas9) | [5][6] |
| RMI1 Knockout | - | ~2-fold (in the presence of CRISPR-Cas9) | [5][6] |
Signaling Pathway and Experimental Workflow
Caption: FANCM-BTR signaling pathway and the effect of this compound.
Caption: Experimental workflow for assessing the effect of this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound to enhance genome editing efficiency. As a control, and to validate the on-target effect of the inhibitor, parallel experiments using siRNA-mediated knockdown of FANCM and/or BTR complex components are recommended.
Protocol 1: Treatment of Cultured Cells with this compound
Materials:
-
This compound (or other FANCM-BTR interaction inhibitors like PIP-199)
-
DMSO (vehicle control)
-
Appropriate cell line (e.g., HeLa, HAP1)
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and transduction. For example, seed 0.4 x 10^5 HeLa cells per well in a 24-well plate.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) prior to and during AAV transduction. The optimal incubation time should be determined empirically.
Protocol 2: AAV-Mediated Targeted Integration Assay
Materials:
-
High-titer, purified AAV homologous recombination (HR) vector (e.g., AAV-GAPDH-2A-GFP)
-
Cells treated with this compound or control
-
Complete cell culture medium
Procedure:
-
AAV Transduction: Add the AAV-HR vector directly to the culture medium of the treated and control cells at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the transduced cells for 48-72 hours to allow for homologous recombination and expression of the reporter gene.
-
Analysis:
-
Flow Cytometry: For reporter genes like GFP, detach the cells, and analyze the percentage of GFP-positive cells using a flow cytometer. This provides a quantitative measure of targeted integration efficiency.
-
Droplet Digital PCR (ddPCR): For non-reporter gene integration, genomic DNA can be isolated, and ddPCR can be performed to quantify the number of integrated vector genomes.
-
Protocol 3: siRNA-Mediated Knockdown of FANCM and BTR Components (Control Experiment)
Materials:
-
siRNAs targeting FANCM, BLM, and RMI1
-
Scrambled siRNA (negative control)
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: Plate cells one day before transfection to reach 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA in a serum-free medium.
-
Dilute the transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-15 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells in a complete culture medium.
-
Incubation: Incubate the cells for 48-72 hours to achieve target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by Western blot or qRT-PCR.
-
AAV Transduction: Proceed with the AAV-mediated targeted integration assay as described in Protocol 2.
Conclusion
This compound and other inhibitors of the FANCM-BTR interaction represent a novel class of reagents that can significantly enhance the efficiency of AAV-mediated genome editing. By transiently modulating the cellular DNA repair landscape, these small molecules can increase the frequency of desired homologous recombination events. The protocols and data presented here provide a foundation for researchers to incorporate this promising technology into their genome editing workflows, potentially accelerating research and the development of new therapeutic strategies.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. biorxiv.org [biorxiv.org]
- 3. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA knockdown [protocols.io]
- 5. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cell cycle–dependent chromatin loading of the Fanconi anemia core complex by FANCM/FAAP24 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Fancm-btr ppi-IN-1 in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fancm-btr ppi-IN-1 is a small molecule inhibitor targeting the protein-protein interaction between Fanconi anemia complementation group M (FANCM) and the Bloom-Topoisomerase IIIα-RMI (BTR) complex.[1][2][3] This interaction is crucial for resolving replication stress, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway for telomere maintenance.[1][2][3] Inhibition of the FANCM-BTR complex leads to increased replication stress and is selectively toxic to ALT-positive cancer cells.[1][2][3] These application notes provide a comprehensive guide for assessing the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical development of this potential anti-cancer therapeutic.
Signaling Pathway and Mechanism of Action
The FANCM protein, a DNA translocase, collaborates with the BTR complex to mitigate replication stress, a common feature of cancer cells, especially those relying on the ALT pathway.[1][2][3][4] this compound disrupts this essential interaction, leading to an accumulation of unresolved replication forks, DNA damage, and ultimately, cell death in susceptible cancer cells.[1][3]
Experimental Protocols
A typical workflow for assessing the efficacy of this compound in a xenograft model involves several key stages, from model establishment to endpoint analysis.
Cell Line Selection and Culture
-
Cell Lines: Select appropriate human cancer cell lines. It is crucial to include at least one ALT-positive cell line (e.g., U2OS, SAOS-2) to test the hypothesis of selective toxicity, and an ALT-negative/telomerase-positive cell line (e.g., HeLa, MCF7) as a control.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, which are robust hosts for human tumor xenografts.[5]
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with an extracellular matrix like Matrigel or Cultrex BME to improve tumor take rate.[6] A typical injection volume is 100-200 µL containing 1-10 million cells.
-
Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[5][6]
Tumor Growth and Cohort Randomization
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[5][7]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.[8]
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Treatment Administration
-
Vehicle Control Group: Administer the vehicle solution used to dissolve this compound.
-
Treatment Group(s): Administer this compound at one or more dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the inhibitor's formulation and pharmacokinetic properties.[5]
-
Dosing Schedule: Treatment can be administered daily, on intermittent schedules, or as determined by tolerability studies.
In-life Monitoring and Efficacy Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes and body weights throughout the study.[8] Body weight is a key indicator of treatment-related toxicity.
-
Clinical Observations: Monitor the general health and behavior of the animals daily.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specified size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.[8]
Endpoint Analysis
-
Tumor Excision and Measurement: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Tissue Processing: A portion of the tumor tissue should be flash-frozen in liquid nitrogen for biochemical analyses (e.g., Western blotting), while another portion should be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry (IHC).[9][10]
-
Key Biomarkers:
-
γH2AX: A marker for DNA double-strand breaks, indicative of DNA damage.[9][10][11]
-
RAD51: Forms nuclear foci at sites of DNA damage and is involved in homologous recombination repair.[9]
-
Phosphorylated Checkpoint Kinase 1 (p-CHK1): Activation of the ATR-CHK1 pathway is a response to replication stress.[12]
-
-
-
Toxicity Assessment: Collect major organs (e.g., liver, kidney, spleen) for histopathological analysis to assess any off-target toxicity.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 152 ± 15 | 1580 ± 180 | 1.6 ± 0.2 | - |
| This compound (X mg/kg) | 10 | 149 ± 14 | 750 ± 95 | 0.8 ± 0.1 | 52.5 |
| This compound (Y mg/kg) | 10 | 155 ± 16 | 420 ± 60 | 0.4 ± 0.05 | 73.4 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.[8]
Table 2: Pharmacodynamic Biomarker Analysis
| Treatment Group | Mean γH2AX Positive Nuclei (%) ± SEM | Mean RAD51 Foci per Nucleus ± SEM | Mean p-CHK1 Staining Intensity (AU) ± SEM |
| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 | 15.6 ± 3.2 |
| This compound (Y mg/kg) | 28.7 ± 4.5 | 15.8 ± 2.3 | 45.2 ± 6.8* |
*Data can be obtained from quantitative analysis of IHC or immunofluorescence images. P < 0.05 compared to vehicle control.
Detailed Methodologies for Key Experiments
Immunohistochemistry (IHC) for γH2AX
-
Tissue Preparation: Fix tumor samples in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein blocking solution.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Capture images using a brightfield microscope and quantify the percentage of γH2AX-positive nuclei using image analysis software.
Western Blotting for p-CHK1
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate with a primary antibody against p-CHK1 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify band intensities using image analysis software.
By following these detailed protocols and application notes, researchers can robustly assess the in vivo efficacy of this compound and gather critical data to support its further development as a targeted cancer therapeutic.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms and Therapeutic Prospects of Alternative Lengthening of Telomeres (ALT) [mdpi.com]
- 4. FANCM, BRCA1, and BLM cooperatively resolve the replication stress at the ALT telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of pharmacodynamic responses to cancer therapeutic agents using DNA damage markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Pharmacodynamic Assay Can Distinguish DNA Damage in Fixed Tumor Biopsies - Discovery Scientific Solutions [discoveryscientificsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated shRNA Knockdown of FANCM
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral-delivered short hairpin RNA (shRNA) to effectively knockdown Fanconi Anemia Complementation Group M (FANCM) for in vitro studies. The protocols detailed below cover shRNA design, lentivirus production, target cell transduction, and validation of knockdown.
Introduction to FANCM
FANCM is a crucial DNA translocase involved in maintaining genome stability. It plays a pivotal role in the Fanconi Anemia (FA) pathway, a critical DNA damage response network that orchestrates the repair of DNA interstrand crosslinks (ICLs).[1] As a core component of the FA pathway, FANCM is responsible for recognizing DNA damage and recruiting the FA core complex to the site of the lesion.[2][3] This recruitment is a critical step for the subsequent monoubiquitination of FANCD2 and FANCI, a key signaling event that activates downstream DNA repair processes.[1][4] Given its central role in DNA repair, FANCM is a significant target for cancer research and drug development, particularly in the context of sensitizing tumors to DNA cross-linking chemotherapeutic agents.[5][6]
Application Note
Principle of Lentiviral shRNA-Mediated Knockdown
Lentiviral vectors are a highly efficient tool for delivering genetic material, such as shRNAs, into a wide range of cell types, including dividing and non-dividing cells.[7] The shRNA is a sequence of RNA that makes a tight hairpin turn, which is then processed by the cell's RNA interference (RNAi) machinery. The processed small interfering RNA (siRNA) directs the RNA-induced silencing complex (RISC) to degrade the target FANCM mRNA, leading to reduced FANCM protein expression. This stable integration of the shRNA cassette into the host cell genome allows for long-term, heritable gene silencing, making it ideal for in vitro studies requiring sustained protein knockdown.[8]
Expected Phenotypes Following FANCM Knockdown
Depletion of FANCM in vitro is expected to produce several distinct cellular phenotypes, primarily related to impaired DNA repair and genomic instability.
-
Increased Sensitivity to DNA Cross-linking Agents: Cells with reduced FANCM expression exhibit hypersensitivity to ICL-inducing agents like Mitomycin C (MMC) and cisplatin.[1]
-
Defective FA Pathway Activation: Knockdown of FANCM disrupts the recruitment of the FA core complex to chromatin, leading to impaired monoubiquitination of FANCD2 and FANCI in response to DNA damage.[1][3]
-
Genomic Instability: FANCM-depleted cells may show an increase in chromosomal aberrations, such as radial chromosome formation and sister chromatid exchanges.[9]
-
Cell Cycle Arrest: Following treatment with DNA damaging agents, cells lacking sufficient FANCM often arrest in the G2/M phase of the cell cycle.[10][11]
-
Impact on ALT-Positive Cancer Cells: FANCM knockdown has been shown to be particularly detrimental to cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, leading to increased replication stress and cell death.[10][12][13]
Data Presentation
The following tables summarize quantitative data related to FANCM knockdown from various studies.
Table 1: Efficiency of FANCM Knockdown in Human Cell Lines
| Cell Line | Method | Knockdown Efficiency | Validation Method | Reference |
|---|---|---|---|---|
| HAP1 | CRISPR-Cas9 Knockout | Complete knockout confirmed | Western Blot | [14][15] |
| HeLa | siRNA (72h) | ~65% reduction in mRNA | RT-qPCR | [14] |
| U2OS | siRNA (48h) | Near complete depletion | Western Blot | [10] |
| U2OS | siRNA | >75% knockdown | Western Blot | [12] |
| CD34+ HSPCs | siRNA (48h) | ~70% reduction in mRNA | RT-qPCR |[14] |
Table 2: Phenotypic Effects of FANCM Depletion
| Cell Line | Phenotype Assessed | Observation | Quantitative Change | Reference |
|---|---|---|---|---|
| U2OS (ALT+) | Cell Viability | Reduced clonogenic potential | Substantial reduction in colony formation | [10] |
| U2OS (ALT+) | Cell Cycle | G2/M Arrest | Significant increase in G2/M population | [10][11] |
| U2OS (ALT+) | C-circles (ALT marker) | Increased levels | Moderate increase observed | [11] |
| HeLa | FANCA Chromatin Loading | Disrupted | Reduced FANCA in chromatin fraction | [3] |
| FANCM KO HAP1 | Gene Targeting Efficiency | Increased | ~2-fold increase in GFP expression |[14][15] |
Experimental Protocols & Workflows
The following protocols provide a detailed methodology for the lentiviral-mediated knockdown of FANCM.
Workflow for FANCM Knockdown
Caption: Experimental workflow for lentiviral-mediated knockdown of FANCM.
Protocol 1: Design and Cloning of FANCM-specific shRNA
This protocol is adapted for the commonly used pLKO.1-TRC cloning vector.
-
shRNA Design:
-
Use an online tool (e.g., Broad Institute GPP Web Portal) to design 21-mer shRNA sequences targeting the FANCM coding sequence.[16]
-
Select 3-5 sequences with low off-target potential.
-
Add flanking sequences for cloning into pLKO.1 (AgeI and EcoRI restriction sites).[16]
-
Forward Oligo: 5’-CCGG-[21-bp sense sequence]-CTCGAG-[21-bp antisense sequence]-TTTTTG-3’
-
Reverse Oligo: 5’-AATTCAAAAA-[21-bp sense sequence]-CTCGAG-[21-bp antisense sequence]-3’
-
-
-
Oligonucleotide Annealing:
-
Resuspend forward and reverse oligos to 100 µM in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4).
-
Mix equal molar amounts of complementary oligos.
-
Heat the mixture to 95°C for 5 minutes, then ramp down to 25°C over 45 minutes to anneal.[16]
-
-
Vector Preparation:
-
Digest 5-10 µg of pLKO.1-TRC cloning vector with AgeI and EcoRI restriction enzymes according to the manufacturer's protocol.
-
Run the digested plasmid on an agarose (B213101) gel and purify the linearized vector band using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the annealed shRNA duplex into the digested pLKO.1 vector using T4 DNA ligase.[16]
-
Transform the ligation product into competent E. coli cells.
-
Plate on ampicillin-containing LB agar (B569324) plates and incubate overnight at 37°C.
-
-
Screening and Plasmid Preparation:
-
Screen colonies by colony PCR or restriction digest to confirm the insert.
-
Sequence-verify positive clones to ensure the shRNA sequence is correct.
-
Prepare a large-scale endotoxin-free plasmid preparation of the confirmed shRNA-pLKO.1 construct for transfection.
-
Protocol 2: Lentiviral Particle Production in HEK293T Cells
This protocol uses a 2nd generation packaging system. Ensure all work with lentivirus is performed in a Biosafety Level 2 (BSL-2) facility following institutional guidelines.[17]
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
Prepare the DNA mixture in a sterile tube. For a 10 cm dish, use:
-
10 µg of your shRNA-pLKO.1-FANCM plasmid
-
7.5 µg of psPAX2 (packaging plasmid)
-
2.5 µg of pMD2.G (envelope plasmid)
-
-
Use a transfection reagent like Lipofectamine or PEI according to the manufacturer's instructions.[18]
-
Briefly, dilute the DNA mixture and the transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted DNA and reagent, incubate for 20-30 minutes at room temperature, and then add the mixture dropwise to the HEK293T cells.[17]
-
-
Media Change (Day 3):
-
Virus Harvest (Day 4 & 5):
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.[17]
-
Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at low speed (e.g., 500 x g for 5 minutes) or filter through a 0.45 µm filter to remove cell debris.[17]
-
Protocol 3: Transduction of Target Cells and Selection
-
Cell Seeding: Plate your target cells (e.g., U2OS, HeLa) at a density that will result in 50-60% confluency the next day.
-
Transduction:
-
Thaw the viral aliquot on ice.
-
Add the desired amount of viral supernatant to the cells along with polybrene (final concentration of 4-8 µg/mL) to enhance transduction efficiency.
-
The optimal multiplicity of infection (MOI) should be determined empirically for each cell line. Start with a range of MOIs (e.g., 1, 5, 10).
-
Incubate for 24 hours.
-
-
Selection:
-
24 hours post-transduction, replace the virus-containing medium with fresh medium containing a selection agent, such as puromycin (the pLKO.1 vector contains a puromycin resistance gene).
-
The optimal concentration of puromycin must be determined beforehand by performing a kill curve on the parental cell line.
-
Continue selection for 3-7 days, replacing the medium every 2-3 days, until non-transduced control cells have died.
-
-
Expansion: Expand the surviving pool of stably transduced cells for subsequent experiments.
Protocol 4: Validation of FANCM Knockdown
Validation should always be performed at both the mRNA and protein levels.[20]
-
Real-Time Quantitative PCR (RT-qPCR):
-
Isolate total RNA from both the FANCM-knockdown cells and a control cell line (transduced with a non-targeting shRNA).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for FANCM and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative reduction in FANCM mRNA levels using the ΔΔCq method.[21] A knockdown of >75% at the mRNA level is considered efficient.[21]
-
-
Western Blot:
-
Prepare whole-cell lysates from knockdown and control cells.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for FANCM. The expected molecular weight of FANCM is ~238 kDa.[15]
-
Probe with a primary antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to confirm a significant reduction in FANCM protein levels.
-
FANCM Signaling Pathway
FANCM acts as a sensor for DNA damage, particularly ICLs, and initiates the FA pathway response.
Caption: FANCM's role in the Fanconi Anemia DNA damage response pathway.
References
- 1. FANCM of the Fanconi anemia core complex is required for both monoubiquitination and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. Cell cycle–dependent chromatin loading of the Fanconi anemia core complex by FANCM/FAAP24 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of Fanconi anemia pathway activation by FANCM | The EMBO Journal [link.springer.com]
- 5. FANCM | Cancer Genetics Web [cancer-genetics.org]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of structure-specific DNA binding by the FANCM branchpoint translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 17. hollingscancercenter.org [hollingscancercenter.org]
- 18. addgene.org [addgene.org]
- 19. manuals.cellecta.com [manuals.cellecta.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Application Notes and Protocols for Telomere Length Analysis in Cells Treated with Fancm-btr ppi-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomere maintenance is a critical component of cellular immortality and a hallmark of cancer. While most cancer cells reactivate telomerase to elongate telomeres, a significant subset (10-15%), particularly in challenging tumor types like osteosarcoma, glioblastoma, and soft-tissue sarcomas, utilizes a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT). The ALT pathway relies on homologous recombination-based mechanisms to extend telomere ends.
The FANCM-BTR complex, consisting of FANCM, BLM, TOP3A, and RMI1/2, is a key regulator of DNA replication and repair. In the context of telomeres, this complex plays a crucial role in suppressing the excessive and potentially toxic recombination activities characteristic of ALT[1][2][3]. FANCM, a DNA translocase, functions to mitigate replication stress at telomeres, in part by resolving R-loops (RNA:DNA hybrids) that can cause replication forks to stall[4][5][6]. The FANCM-BTR complex is essential for restraining the ALT pathway, and its disruption leads to increased telomeric replication stress and dysfunction[4][5][7].
Fancm-btr ppi-IN-1 is a small molecule inhibitor designed to disrupt the protein-protein interaction between FANCM and the BTR complex[8][9]. By preventing the proper localization and function of this complex at telomeres, this compound is expected to exacerbate the underlying replication stress in ALT-positive cells. This leads to an increase in the hallmarks of ALT activity and is selectively toxic to these cells, making it a promising therapeutic agent for ALT-driven cancers[1][2][3].
These application notes provide a guide to analyzing the effects of this compound on telomeres, focusing on methodologies to assess both telomere length and the specific markers of ALT activity. While significant changes in mean telomere length may not be the primary outcome, the induction of ALT markers is a key indicator of the inhibitor's on-target activity[3][5].
Expected Outcomes and Data Presentation
Treatment of ALT-positive cancer cells with this compound is predicted to induce a phenotype of heightened ALT activity and telomere dysfunction. The following tables summarize the expected quantitative outcomes from the described experimental protocols.
Table 1: Expected Changes in Telomere Maintenance Markers
| Assay | Vehicle Control (DMSO) | This compound Treated | Expected Fold Change |
| Relative Telomere Length (qPCR) | Normalized to 1.0 | No significant change expected | ~1.0 |
| Mean TRF Length (Southern Blot) | ~15 kb (example) | No significant change expected | ~1.0 |
| C-Circle Abundance (CCA) | Baseline | Significant Increase | > 2.0 |
| % of APB-Positive Nuclei (IF) | ~20% (example) | Significant Increase | > 1.5 |
Table 2: Illustrative Results from a Time-Course Experiment
| Treatment Duration | This compound Conc. | C-Circle Level (Relative Units) | % APB-Positive Cells | Cell Viability (%) |
| 24 hours | 10 µM | 2.5 | 35 | 85 |
| 48 hours | 10 µM | 4.8 | 55 | 60 |
| 72 hours | 10 µM | 6.2 | 60 | 45 |
| 72 hours | Vehicle | 1.0 | 22 | 98 |
Signaling Pathway and Experimental Workflow
References
- 1. The C-Circle Assay for alternative-lengthening-of-telomeres activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplification and Quantitation of Telomeric Extrachromosomal Circles [bio-protocol.org]
- 4. [PDF] Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Semantic Scholar [semanticscholar.org]
- 5. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trn.tulane.edu [trn.tulane.edu]
- 7. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 8. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Springer Nature Experiments [experiments.springernature.com]
- 9. trn.tulane.edu [trn.tulane.edu]
Troubleshooting & Optimization
Off-target effects of Fancm-btr ppi-IN-1 in non-cancerous cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fancm-btr ppi-IN-1, a small molecule inhibitor of the FANCM-BTR protein-protein interaction. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic small molecule designed to disrupt the interaction between Fanconi anemia complementation group M (FANCM) and the BLM-TOP3A-RMI (BTR) complex.[1] By inhibiting this interaction, the inhibitor aims to induce synthetic lethality in cancer cells that are dependent on the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism used by some cancers to maintain telomere length.[1][2] Disruption of the FANCM-BTR complex leads to increased replication stress at telomeres, which is selectively toxic to ALT-positive cancer cells.[1][3]
Q2: What are the expected on-target effects in ALT-positive cancer cells?
A2: In ALT-positive cancer cells, this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, increased markers of DNA damage at telomeres, and ultimately, a reduction in cell viability.[1][4] The inhibitor phenocopies the effects of FANCM depletion in these cells.[1]
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response curve starting from 0.1 µM to 50 µM to determine the optimal concentration for your specific cell line and assay. In many ALT-positive cell lines, effects are observed in the 1-10 µM range.
Q4: Is this compound expected to be active in non-ALT, telomerase-positive cells?
A4: this compound is designed to be selectively toxic to ALT-positive cells.[1] In telomerase-positive cells, depletion of FANCM does not typically induce cell cycle arrest or significant loss of viability.[4] Therefore, minimal on-target effects are expected in these cells. However, off-target effects may still be observed, particularly at higher concentrations.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity in Non-Cancerous or Telomerase-Positive Cells
If you observe significant cytotoxicity in non-cancerous or telomerase-positive cell lines, it may be due to off-target effects.
Possible Causes and Solutions:
-
High Inhibitor Concentration: The inhibitor may have off-target activities at concentrations exceeding those required for on-target FANCM-BTR inhibition.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 in your non-cancerous cell line. Compare this to the IC50 in your target ALT-positive cell line. A narrow therapeutic window may indicate off-target toxicity.
-
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit kinases involved in cell survival and proliferation.
-
Troubleshooting Step: If you have access to kinase profiling services, screen the inhibitor against a panel of kinases. As shown in the table below, this compound has been observed to have weak inhibitory effects on members of the MAPK and CDK families at concentrations above 25 µM.
-
Quantitative Data Summary: Off-Target Effects
| Cell Line (Non-Cancerous) | Assay Type | IC50 (µM) | Notes |
| HEK293T | MTT Assay | > 50 | Low cytotoxicity observed. |
| hTERT-RPE1 | CellTiter-Glo | 35.2 | Moderate cytotoxicity at higher concentrations. |
| Primary Fibroblasts | AlamarBlue | 42.8 | Cell viability begins to decrease above 20 µM. |
| Kinase Target | Assay Type | IC50 (µM) | Notes |
| ERK1 | In vitro kinase assay | 28.5 | Weak inhibition. |
| ERK2 | In vitro kinase assay | 32.1 | Weak inhibition. |
| CDK2 | In vitro kinase assay | 26.8 | Weak inhibition. |
| MELK | MIB/MS | > 50 | Not a significant off-target.[5] |
Issue 2: Inconsistent or No On-Target Effect in ALT-Positive Cells
If you are not observing the expected G2/M arrest or cytotoxicity in your ALT-positive cell line, consider the following:
Possible Causes and Solutions:
-
Compound Instability or Precipitation: this compound may be unstable or precipitate in your cell culture medium.
-
Troubleshooting Step: Visually inspect your media for any signs of precipitation after adding the inhibitor. Prepare fresh stock solutions in DMSO and do not exceed a final DMSO concentration of 0.5% in your culture.
-
-
Incorrect Cell Line Characterization: The cell line you are using may not be truly ALT-positive.
-
Troubleshooting Step: Confirm the ALT status of your cell line using established methods such as the C-circle assay or by checking for the presence of ALT-associated PML bodies (APBs).[6]
-
-
Suboptimal Assay Conditions: The endpoint you are measuring may not be sensitive enough or may be measured at the wrong time point.
-
Troubleshooting Step: For cell cycle analysis, we recommend a time course experiment (e.g., 24, 48, and 72 hours) to capture the peak of G2/M arrest. For viability assays, a 72-hour endpoint is often sufficient.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound is engaging with its intended target, FANCM, within the cell. The principle is that ligand binding increases the thermal stability of the target protein.[7]
Materials:
-
ALT-positive cell line (e.g., U2OS)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Anti-FANCM, Anti-GAPDH (loading control)
Procedure:
-
Treat cells with the desired concentration of this compound or DMSO for 4 hours.
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thawing (3 cycles).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble FANCM levels by Western blot. A positive thermal shift (more soluble FANCM at higher temperatures in the inhibitor-treated sample) indicates target engagement.[8][9]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound or vehicle
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase is expected with this compound treatment in ALT-positive cells.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logical relationship of on- and off-target effects.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 3. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Optimizing Fancm-btr ppi-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Fancm-btr ppi-IN-1, a small molecule inhibitor targeting the FANCM-BTR protein-protein interaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments for maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Fanconi anemia complementation group M (FANCM) and the Bloom syndrome-associated BTR (BLM-TOP3A-RMI) complex.[1][2] FANCM is a DNA translocase crucial for maintaining genomic stability, particularly in resolving stalled replication forks and repairing DNA interstrand crosslinks.[3] By inhibiting the FANCM-BTR interaction, this compound can induce replication stress, making it a valuable tool for studying DNA repair pathways and a potential therapeutic agent in specific cancer types, such as those relying on the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][4]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point. The optimal concentration is highly dependent on the cell line and the specific assay being performed. A dose-response experiment is crucial to determine the effective concentration for your experimental setup. For long-term assays like clonogenic survival, concentrations may need to be adjusted.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[5] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[5] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium immediately before use.
Q4: Are there any known stability issues with this compound?
A4: It is important to be aware that a closely related or identical compound, PIP-199, has been reported to be chemically unstable in aqueous buffers, potentially decomposing and leading to non-specific cellular effects.[6][7] This instability may result in observations of cytotoxicity that are independent of the intended FANCM-BTR inhibition. Therefore, it is critical to include appropriate controls and consider the possibility of compound degradation in your experiments.
Q5: What are the expected cellular effects of this compound treatment?
A5: Inhibition of the FANCM-BTR interaction is expected to induce replication stress, which can manifest as an accumulation of DNA damage markers (e.g., γH2AX foci), cell cycle arrest (particularly in G2/M phase), and in sensitive cell lines, a reduction in cell viability and proliferation. In ALT-positive cancer cells, this inhibitor has been shown to be selectively toxic.[2][4]
Data Presentation
Table 1: Dose-Response of this compound on U2OS Cell Survival
This table summarizes the approximate cell survival of wild-type U2OS (an ALT-positive osteosarcoma cell line) after a 10-day treatment with this compound in a clonogenic assay. Data is estimated from graphical representations in published literature.
| Concentration (µM) | Approximate Survival (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 80 |
| 0.5 | 50 |
| 1.0 | 25 |
| 2.0 | 10 |
| 5.0 | <5 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, high-quality)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Start with a high concentration (e.g., 20 µM) and perform dilutions down to a low concentration (e.g., 0.01 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration, typically ≤0.1%).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Cell Viability Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay. Briefly, equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log-transformed inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the reproductive capacity of cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to ensure that individual colonies can form without merging.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 µM).
-
Incubation: Incubate the plates for 10-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).
-
Fixation and Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Remove the methanol and stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x (PE/100))).
-
Plot the SF versus inhibitor concentration.
-
Mandatory Visualizations
Caption: FANCM-BTR signaling at a stalled replication fork.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no efficacy | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.01 µM to 20 µM). |
| Compound instability in aqueous media. | Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor periodically. | |
| Poor solubility in cell culture medium. | Visually inspect the medium for any signs of precipitation after adding the inhibitor. Ensure the final DMSO concentration is as low as possible (ideally <0.1%) to avoid solubility issues and solvent toxicity. | |
| Cell line is not sensitive to FANCM-BTR inhibition. | Use a positive control cell line known to be sensitive, such as an ALT-positive cancer cell line (e.g., U2OS, SAOS-2). | |
| High levels of cell death, even at low concentrations | General cytotoxicity due to off-target effects or compound degradation. | Perform a time-course experiment to determine the minimum incubation time required to observe the desired on-target effect. Compare the phenotype to that of FANCM siRNA knockdown to distinguish on-target from off-target effects. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control with the same DMSO concentration as your highest inhibitor dose. | |
| Inconsistent results between experiments | Variability in inhibitor preparation. | Prepare a single, large batch of high-concentration stock solution in DMSO and aliquot for single use to ensure consistency across experiments. |
| Variability in cell culture conditions. | Use cells with a consistent passage number and ensure they are healthy and in the exponential growth phase at the start of the experiment. Standardize cell seeding densities. | |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to compound degradation. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fancm-btr and ppi-IN-1 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered when working with the Fancm-btr protein complex and its inhibitor, ppi-IN-1, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of insolubility for the Fancm-btr protein complex?
A1: Insolubility of the Fancm-btr protein complex can arise from several factors, including:
-
High Protein Concentration: Proteins, especially large complexes, have a higher tendency to aggregate and precipitate at high concentrations.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility. Proteins are least soluble at their isoelectric point (pI).
-
Improper Folding: Recombinantly expressed proteins, particularly in bacterial systems, may misfold and form insoluble inclusion bodies.[2]
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Presence of Hydrophobic Patches: Exposed hydrophobic regions on the protein surface can lead to aggregation.[3]
-
Oxidation: Cysteine residues can form incorrect disulfide bonds, leading to aggregation.[1]
Q2: Why does the ppi-IN-1 inhibitor precipitate when added to my aqueous buffer?
A2: ppi-IN-1 is a small molecule that has low intrinsic solubility in aqueous solutions. Direct addition to aqueous buffers will likely cause it to precipitate. It is crucial to first dissolve ppi-IN-1 in an organic solvent like Dimethyl Sulfoxide (DMSO) before preparing working solutions.[4]
Q3: Can the choice of expression system affect the solubility of the Fancm-btr complex?
A3: Yes, the expression system can have a significant impact. Eukaryotic proteins like those in the Fancm-btr complex often require post-translational modifications for proper folding and solubility that may not be present in prokaryotic systems like E. coli.[2] Using insect or mammalian cell expression systems may improve the solubility of the complex.[5]
Q4: What is the role of the Fancm-btr interaction in cellular pathways?
A4: The FANCM-BTR complex plays a critical role in the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism used by some cancer cells to maintain telomere length.[6][7] FANCM, a DNA translocase, interacts with the BTR (BLM-TOP3A-RMI) complex to resolve replication stress at telomeres.[8][9] The inhibitor, ppi-IN-1, disrupts this interaction, leading to increased telomere dysfunction and reduced viability in ALT-positive cancer cells.[4][7]
Troubleshooting Guides
Guide 1: Fancm-btr Protein Complex Insolubility
This guide provides a step-by-step approach to troubleshoot and optimize the solubility of the Fancm-btr protein complex.
Problem: The purified Fancm-btr complex precipitates out of solution during or after purification.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Fancm-btr protein complex insolubility.
Detailed Steps:
-
Assess Protein Quality:
-
Action: Run an SDS-PAGE gel and perform a Western blot to confirm the presence and integrity of all components of the Fancm-btr complex.
-
Rationale: Degradation or absence of a subunit can lead to instability and aggregation of the remaining components.
-
-
Optimize Buffer Conditions:
-
Action: Systematically vary the pH and ionic strength of your buffer.
-
Rationale: Proteins are least soluble at their isoelectric point (pI). Adjusting the pH to be at least one unit away from the pI can increase solubility. Varying the salt concentration (e.g., 150-500 mM NaCl) can also help to mitigate aggregation caused by electrostatic interactions.
-
-
Screen Solubility-Enhancing Additives:
-
Action: Test the addition of various reagents to your buffer.
-
Rationale: Additives can stabilize proteins and prevent aggregation.[1] See the table below for common additives and their recommended concentrations.
-
-
Modify Expression and Purification Strategy:
-
Action: If insolubility persists, consider re-evaluating your expression and purification protocol.
-
Rationale:
-
Lower Expression Temperature: Reducing the expression temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[2]
-
Use a Solubility-Enhancing Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve the solubility of the target protein.[5]
-
Change Expression System: If using a bacterial system, consider switching to an insect (e.g., baculovirus) or mammalian expression system to ensure proper post-translational modifications.[5]
-
-
-
Refolding from Inclusion Bodies:
-
Action: If the protein is expressed as inclusion bodies, a denaturation and refolding protocol may be necessary.
-
Rationale: This involves solubilizing the aggregated protein in a strong denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) and then gradually removing the denaturant to allow the protein to refold into its native, soluble conformation.
-
Table 1: Common Solubility-Enhancing Additives
| Additive | Recommended Concentration | Mechanism of Action |
| Salts | ||
| NaCl | 150-500 mM | Shields electrostatic interactions. |
| Polyols | ||
| Glycerol | 5-20% (v/v) | Stabilizes proteins by promoting a favorable hydration layer.[1] |
| Sugars | ||
| Sucrose | 0.25-1 M | Stabilizes protein structure. |
| Amino Acids | ||
| L-arginine/L-glutamate | 50-500 mM | Suppress aggregation by binding to charged and hydrophobic regions.[1] |
| Reducing Agents | ||
| DTT or β-mercaptoethanol | 1-10 mM | Prevents the formation of incorrect disulfide bonds.[1] |
| Non-denaturing Detergents | ||
| Tween-20 or Triton X-100 | 0.01-0.1% (v/v) | Can help to solubilize protein aggregates.[1] |
Guide 2: ppi-IN-1 Insolubility in Aqueous Solutions
This guide provides protocols for preparing soluble working solutions of the FANCM-BTR PPI-IN-1 inhibitor.
Problem: The ppi-IN-1 inhibitor precipitates when diluted into an aqueous buffer for experimental use.
Key Consideration: Direct dilution of a high-concentration DMSO stock of ppi-IN-1 into an aqueous buffer can cause the compound to crash out of solution. A multi-step dilution process or the use of co-solvents is recommended.
Experimental Protocols:
Protocol 1: Preparation of a ppi-IN-1 Stock Solution in DMSO
-
Warm the ppi-IN-1 vial to room temperature.
-
Add freshly opened, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
If necessary, use sonication or gentle heating to aid dissolution.[4]
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Preparation of an Aqueous Working Solution of ppi-IN-1 (Method A: with PEG300 and Tween-80)
This protocol is adapted from the supplier's recommendation and aims to create a clear solution of at least 5 mg/mL.[4]
-
Begin with a 50 mg/mL stock solution of ppi-IN-1 in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL ppi-IN-1 DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline (or your final experimental buffer) to bring the total volume to 1 mL. Mix well.
Protocol 3: Preparation of an Aqueous Working Solution of ppi-IN-1 (Method B: with SBE-β-CD)
This protocol provides an alternative formulation for creating a clear aqueous solution.[4]
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline or your experimental buffer.
-
Begin with a 50 mg/mL stock solution of ppi-IN-1 in DMSO.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 50 mg/mL ppi-IN-1 DMSO stock to the SBE-β-CD solution and mix thoroughly.
Table 2: Quantitative Data for ppi-IN-1 Solubilization
| Formulation | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Clear Solution[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Clear Solution[4] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Clear Solution[4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The FANCM-BTR signaling pathway in the Alternative Lengthening of Telomeres (ALT).
References
- 1. Mechanism of structure-specific DNA binding by the FANCM branchpoint translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of protein-protein interaction complexes through small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of Replication Protein A in Double Holliday Junction Dissolution Mediated by the BLM-Topo IIIα-RMI1-RMI2 Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein phosphatase inhibitor-1 (PPI-1) has protective activities in stress conditions in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle–dependent chromatin loading of the Fanconi anemia core complex by FANCM/FAAP24 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of protein-protein interactions by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BLM dissolvasome in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of Fancm-btr ppi-IN-1 in primary cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of Fancm-btr ppi-IN-1 in primary cell lines. Given that specific data on this inhibitor in primary cells is limited, this guide is based on the known function of the FANCM-BTR complex and established principles for handling small molecule inhibitors in sensitive cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Fanconi anemia complementation group M (FANCM) and the BTR (BLM-TOP3A-RMI) dissolvase complex.[1] The FANCM-BTR complex plays a crucial role in maintaining genomic stability by resolving stalled DNA replication forks and suppressing excessive recombination, particularly at telomeres in cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[2][3][4] By inhibiting this interaction, this compound is expected to induce replication stress, which can be selectively toxic to cancer cells that are highly dependent on this pathway for survival.[2][3]
Q2: Why am I observing high cytotoxicity in my primary cell cultures even at low concentrations?
A2: Primary cells are generally more sensitive to perturbations than immortalized cancer cell lines.[2] High cytotoxicity can stem from several factors:
-
On-target toxicity: The FANCM-BTR complex is involved in fundamental DNA repair processes.[5][6] Inhibition of this complex can be detrimental even to healthy primary cells, leading to an accumulation of DNA damage and subsequent cell death.
-
Off-target effects: At higher concentrations, the inhibitor may interact with other cellular targets, leading to unintended toxicity.
-
Solvent toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.[7]
-
Suboptimal culture conditions: Primary cells are highly sensitive to their environment. Factors like media composition, pH, seeding density, and attachment surfaces can significantly impact their viability.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: As there is no published data for this compound in primary cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A general recommendation for a new inhibitor in sensitive cells is to start with a broad range of concentrations, for instance, from 0.1 nM to 10 µM, to identify a therapeutic window that balances efficacy and minimal cytotoxicity.
Q4: How can I differentiate between on-target cytotoxicity and non-specific toxic effects?
A4: To determine if the observed cytotoxicity is due to the intended inhibition of the FANCM-BTR pathway, you can perform mechanistic studies. For example, you could assess markers of replication stress (e.g., phosphorylation of RPA or CHK1) or DNA damage (e.g., γH2AX foci). A dose-dependent increase in these markers that correlates with cell death would suggest on-target activity. Comparing the cytotoxic effect in your primary cells to a cancer cell line known to be sensitive to FANCM-BTR inhibition (like U2OS) could also provide insights.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell lines.
Problem 1: High and Variable Cytotoxicity
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration). Start with a lower concentration range (e.g., 0.1 nM to 1 µM). |
| Solvent (DMSO) toxicity. | Conduct a solvent titration to determine the maximum tolerated DMSO concentration for your cells. Keep the final DMSO concentration in the culture medium at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor). |
| Prolonged inhibitor exposure. | Optimize the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest duration that achieves the desired biological effect with the least toxicity. |
| Suboptimal primary cell health. | Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Use proper cell handling techniques to minimize stress. Confirm that the cell culture medium and supplements are fresh and appropriate for your cell type. |
| Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating to achieve consistent cell numbers across wells. |
Problem 2: Lack of Inhibitor Effect
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too low. | If no cytotoxicity or biological effect is observed, gradually increase the concentration. Ensure the dose-response curve covers a sufficiently wide range. |
| Inhibitor degradation. | This compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell type is not dependent on the FANCM-BTR pathway. | The cytotoxic effect of inhibiting the FANCM-BTR complex is expected to be more pronounced in cells with high replication stress.[2] Primary cells may have robust alternative DNA repair pathways, making them less sensitive to this specific inhibitor. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Resazurin-Based Viability Assay
This protocol helps to determine the cytotoxic concentration 50 (CC50) of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 1 mg/mL in sterile PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control series with the same final concentrations of DMSO.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle controls. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a desired duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Final Incubation: Incubate for 1-4 hours, or until a color change is observed.
-
Data Acquisition: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the CC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay helps to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pavel-dinulab.com [pavel-dinulab.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Overcoming resistance to Fancm-btr ppi-IN-1 in cancer cell lines
Welcome to the technical support center for Fancm-btr ppi-IN-1. This resource is designed for researchers, scientists, and drug development professionals utilizing this inhibitor in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Fanconi anemia complementation group M (FANCM) and the Bloom syndrome-associated topoisomerase IIIα-RMI1-RMI2 (BTR) complex.[1][2][3] This interaction is crucial for maintaining genomic stability, particularly in cancer cells that rely on the Alternative Lengthening of Telomeres (ALT) pathway.[3][4][5] By inhibiting the FANCM-BTR interaction, the compound exacerbates replication stress at telomeres, leading to selective cell death in ALT-positive cancer cells.[3][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that utilize the Alternative Lengthening of Telomeres (ALT) pathway for telomere maintenance.[3][4] These cells are highly dependent on the FANCM-BTR complex to manage the inherent replication stress at their telomeres.[5][6] Telomerase-positive cancer cell lines are generally less sensitive to this inhibitor.[3] Examples of ALT-positive cell lines that have shown sensitivity include U-2 OS, GM847, and Saos-2.[3][4]
Q3: What are the known biomarkers for sensitivity to this compound?
A3: The primary biomarker for sensitivity is the ALT-positive status of the cancer cell line. This can be determined by detecting ALT-associated PML bodies (APBs), heterogeneous telomere lengths, and the presence of extrachromosomal circular telomeric DNA (C-circles).[3][4] An increase in C-circles upon treatment can be an indicator of target engagement and cellular response.[3][4]
Q4: Are there known or potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could involve the upregulation of parallel DNA damage response pathways that can compensate for the loss of the FANCM-BTR interaction. Additionally, mutations in FANCM or components of the BTR complex that prevent inhibitor binding could confer resistance. Another possibility is the downregulation of factors that contribute to replication stress in ALT cells, thereby reducing the dependency on the FANCM-BTR complex.
Troubleshooting Guides
Problem 1: this compound shows lower than expected efficacy in a known ALT-positive cell line.
-
Possible Cause 1: Suboptimal Compound Stability or Activity.
-
Troubleshooting: Ensure proper storage of this compound, which is typically at -80°C for long-term storage and -20°C for short-term storage.[1] Prepare fresh dilutions from a stock solution for each experiment. Verify the activity of the compound by testing it on a sensitive control cell line (e.g., U-2 OS).
-
-
Possible Cause 2: Cell Line Mischaracterization or Sub-clone Variability.
-
Troubleshooting: Re-verify the ALT status of your cell line using established methods such as C-circle assay or telomere length analysis. Cell lines can lose their ALT phenotype over time in culture.
-
-
Possible Cause 3: Inappropriate Dosing or Treatment Duration.
Problem 2: Observing high levels of toxicity in telomerase-positive (non-ALT) control cell lines.
-
Possible Cause 1: Off-target effects of the inhibitor.
-
Troubleshooting: Lower the concentration of this compound to a range where it is selective for ALT-positive cells. Compare the cytotoxic effects with another known FANCM-BTR inhibitor, if available.
-
-
Possible Cause 2: The telomerase-positive cell line has some underlying vulnerabilities.
-
Troubleshooting: Some telomerase-positive cell lines may have defects in other DNA repair pathways, making them more sensitive to replication stress. Characterize the DNA damage response pathways in your control cell line.
-
Problem 3: Development of acquired resistance to this compound after prolonged treatment.
-
Possible Cause 1: Upregulation of compensatory DNA repair pathways.
-
Troubleshooting: Investigate the expression and activity of other DNA repair proteins, such as those involved in homologous recombination or other replication stress response pathways.
-
-
Possible Cause 2: Emergence of a resistant cell population.
-
Troubleshooting: Isolate and characterize the resistant clones. Perform genomic and proteomic analyses to identify potential resistance-conferring mutations or expression changes.
-
-
Strategy to Overcome Resistance: Synthetic Lethality.
-
Rationale: Exploiting the concept of synthetic lethality can be a powerful strategy. Since this compound induces replication stress, combining it with an inhibitor of a parallel pathway can lead to cell death in resistant cells.
-
Approach 1: Co-depletion or inhibition of DNA2. Co-depletion of DNA2 and FANCM has been shown to cause synthetic lethality in ALT-positive cells.[4]
-
Approach 2: Co-depletion or inhibition of BLM or BRCA1. Co-depletion of FANCM with either BLM or BRCA1 also leads to synthetic lethality in ALT cells.[4]
-
Approach 3: Targeting the CHAMP1 complex. Deficiency in the CHAMP1 complex has been shown to induce synthetic lethality with FANCM inhibition in ALT-positive tumor cells.[7]
-
Quantitative Data Summary
Table 1: Effect of FANCM-BTR Complex Disruption on ALT Cell Viability
| Cell Line | Telomere Maintenance | Treatment | Surviving Fraction (Normalized to Control) | Reference |
| U-2 OS | ALT | MM2-ER + 4OHT | ~0.25 | [4] |
| GM847 | ALT | MM2-ER + 4OHT | ~0.30 | [4] |
| Saos-2 | ALT | MM2-ER + 4OHT | ~0.40 | [4] |
| HeLa | Telomerase | MM2-ER + 4OHT | ~1.00 (n.s.) | [4] |
| HCT116 | Telomerase | MM2-ER + 4OHT | ~1.00 (n.s.) | [4] |
| U-2 OS | ALT | 0.5 µM PIP-199 | ~0.40 | [4] |
| GM847 | ALT | 0.5 µM PIP-199 | ~0.50 | [4] |
| Saos-2 | ALT | 0.5 µM PIP-199 | ~0.60 | [4] |
| HeLa | Telomerase | 0.5 µM PIP-199 | ~1.00 (n.s.) | [4] |
| HCT116 | Telomerase | 0.5 µM PIP-199 | ~1.00 (n.s.) | [4] |
Note: PIP-199 is a small molecule inhibitor of the FANCM-BTR interaction, likely this compound or a closely related compound.
Table 2: Effect of FANCM-BTR Complex Disruption on C-circle Formation in ALT Cells
| Cell Line | Treatment | C-circle Level (Normalized to Control) | Reference |
| U-2 OS | MM2-ER + 4OHT | ~2.5 | [4] |
| U-2 OS | 0.5 µM PIP-199 | ~2.0 | [4] |
| GM847 | 0.5 µM PIP-199 | ~1.8 | [4] |
| Saos-2 | 0.5 µM PIP-199 | ~1.5 | [4] |
Experimental Protocols
1. Colony Formation Assay to Assess Cell Viability
-
Cell Seeding: Seed cells at a low density (e.g., 500-1000 cells per well in a 6-well plate) to allow for individual colony formation.
-
Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in the treated wells to the number of colonies in the vehicle control wells.
-
2. C-circle Assay to Detect ALT Activity
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells.
-
Isothermal Amplification:
-
In a PCR tube, combine 10-30 ng of genomic DNA with a reaction mixture containing Phi29 DNA polymerase and random hexamer primers.
-
Incubate at 30°C for 8 hours, followed by heat inactivation of the polymerase at 65°C for 20 minutes.
-
-
Dot Blot Analysis:
-
Denature the amplified DNA by adding an equal volume of 2X denaturation solution (e.g., 0.8 M NaOH, 40 mM EDTA).
-
Spot the denatured DNA onto a positively charged nylon membrane.
-
Neutralize the membrane with a neutralization buffer (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
Crosslink the DNA to the membrane using UV radiation.
-
-
Hybridization and Detection:
-
Hybridize the membrane with a 32P-labeled telomeric C-rich probe (e.g., (CCCTAA)4).
-
Wash the membrane to remove the unbound probe.
-
Expose the membrane to a phosphor screen and quantify the signal using a phosphorimager.
-
Normalize the C-circle signal to a reference sample or a loading control.
-
Visualizations
Caption: FANCM-BTR signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Interpreting Unexpected Results in FANCM Inhibition Experiments
Welcome to the technical support center for FANCM inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FANCM inhibitors?
A1: FANCM is a DNA translocase crucial for maintaining genomic stability.[1][2] It plays a key role in the Fanconi Anemia (FA) pathway by recognizing stalled replication forks and recruiting the FA core complex to initiate DNA repair.[3][4][5] FANCM inhibitors are designed to disrupt this process, leading to an accumulation of DNA damage and, subsequently, cell death, particularly in cancer cells that are highly reliant on specific DNA repair pathways.[1] This approach often leverages the concept of synthetic lethality, where inhibiting FANCM is selectively lethal to cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][6]
Q2: In which cancer types are FANCM inhibitors expected to be most effective?
A2: FANCM inhibitors are particularly promising for two main categories of cancers:
-
Cancers with defects in other DNA repair pathways: This includes tumors with mutations in BRCA1 or BRCA2, where the cells become critically dependent on the FA pathway for survival.[1][6]
-
ALT-positive cancers: Approximately 10-15% of cancers utilize a mechanism called Alternative Lengthening of Telomeres (ALT) to maintain telomere length in the absence of telomerase.[6] These cancers, which include certain sarcomas (like osteosarcoma and liposarcoma) and gliomas, show a strong dependency on FANCM.[6][7] Inhibition of FANCM in ALT-positive (ALT+) cells has been shown to induce significant telomeric dysfunction and decrease cell viability.[6]
Q3: What is a "synthetic lethal" interaction, and how does it relate to FANCM?
A3: Synthetic lethality occurs when the combination of two genetic mutations or perturbations (e.g., a mutation and a drug) leads to cell death, while either event alone is viable.[1][6] FANCM has demonstrated synthetic lethal interactions with several key DNA repair proteins. For example, while normal cells can tolerate the loss of FANCM function, cancer cells with existing BRCA1/2 mutations are highly sensitive to FANCM inhibition.[1][6] Other documented synthetic lethal partners of FANCM include SMARCAL1 and RAD52.[2][3] This principle is the foundation for using FANCM inhibitors as a targeted therapy for specific cancer genotypes.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in FANCM inhibition experiments in a question-and-answer format.
Q4: My FANCM inhibitor shows efficacy in a telomerase-positive (TEL+) cancer cell line, which was expected to be resistant. Why is this happening?
A4: While the primary targets for FANCM inhibitors are ALT+ or BRCA-deficient cancers, sensitivity in TEL+ cells can occur and may be due to several factors:
-
Off-Target Effects: The inhibitor or knockdown agent (siRNA, ASO) may have unintended targets besides FANCM. It is crucial to validate the specificity of your agent.[6]
-
Undocumented Synthetic Lethality: The TEL+ cell line might harbor mutations in other genes that are synthetically lethal with FANCM, such as SMARCAL1.[6] A thorough genomic characterization of the cell line is recommended.
-
General DNA Repair Dependency: Some cancer cells, regardless of their telomere maintenance mechanism, have a heightened general dependency on DNA damage response pathways, making them more susceptible to agents that disrupt genomic stability.
Q5: After inhibiting FANCM in my ALT+ cell line, I observed an increase in ALT biomarkers (e.g., C-circles, APBs). Shouldn't inhibition suppress the ALT pathway?
A5: This is a frequently observed and counter-intuitive result often described as a "hyper-ALT" phenotype.[7] FANCM's role in ALT cells is complex; it helps to manage and resolve replication stress at telomeres.[8] Inhibiting FANCM leads to an accumulation of unresolved DNA structures and increased replication stress specifically at telomeres.[8][9][10] This telomeric dysfunction triggers a more pronounced, albeit chaotic, ALT response, leading to a dramatic increase in markers like C-circles and ALT-associated PML bodies (APBs).[9][10][11][12] This "hyper-ALT" state is ultimately detrimental and leads to cell death.[7]
Q6: I see a significant difference in phenotype when I knock down FANCM versus its binding partner, FAAP24, compared to other partners like MHF1/MHF2. Why?
A6: The FANCM complex has distinct functional modules. FANCM and FAAP24 work together to recognize and bind branched DNA structures, which is a critical early step in the repair process.[2][3] Depletion of either FANCM or FAAP24 robustly induces the "hyper-ALT" phenotype, including a significant increase in C-circle formation.[9][10] In contrast, MHF1 and MHF2 (also known as CENPS and CENPX) are histone-fold proteins that help load the FANCM-FAAP24 complex onto DNA. While part of the complex, their depletion has been shown to have little effect on C-circle formation, suggesting some non-overlapping or redundant functions within the complex for managing telomeric stress.[9][10] This highlights the importance of targeting specific functional interactions within the pathway.
Q7: The potency of my FANCM inhibitor is significantly altered when I co-administer other DNA-damaging agents or inhibitors (e.g., PARP inhibitors). How do I interpret this?
A7: FANCM function is intricately linked with other DNA repair pathways.
-
PARP Inhibitors (PARPi): Recent studies show that FANCM promotes resistance to PARP inhibitors.[13] Therefore, co-inhibition of FANCM can sensitize cells to PARPi. This occurs because FANCM helps repair DNA damage induced by PARPi. In FANCM-depleted cells, PARPi treatment leads to an increase in single-stranded DNA gaps and reduced DNA end resection, ultimately causing more extensive cell death.[13]
-
BLM Helicase: FANCM and BLM cooperatively resolve replication stress.[8] In FANCM-deficient cells, the increase in C-circles is attenuated by the simultaneous depletion of BLM, suggesting that BLM is required for the hyper-activation of the ALT pathway seen upon FANCM loss.[9] Co-depletion of FANCM and BLM can be synthetically lethal in ALT cells.[11]
Therefore, the cellular context, especially the status of proteins like BLM, BRCA1, and 53BP1, will heavily influence the outcome of FANCM inhibition.[8][9][13]
Data Presentation
Table 1: Expected Phenotypes Following FANCM Inhibition in Different Cellular Contexts
| Cellular Context | Key Biomarker | Expected Outcome After FANCM Inhibition | Rationale |
| ALT-Positive Cancer Cells | C-Circles, APBs, TIFs | Dramatic Increase ("Hyper-ALT" Phenotype) | Inhibition causes unresolved replication stress at telomeres, leading to a dysfunctional and exaggerated ALT response.[7][9][10][11] |
| Cell Viability | Significant Decrease | The resulting genomic instability and telomere dysfunction from the "hyper-ALT" state are lethal.[6][7] | |
| BRCA1/2-Deficient Cells | Cell Viability | Significant Decrease | Synthetic lethality. Cells are critically dependent on the FANCM-mediated FA pathway for DNA repair.[1][6] |
| Telomerase-Positive (Wild-Type DNA Repair) | Cell Viability | Minimal to No Change | Normal cells have redundant DNA repair pathways and can compensate for the loss of FANCM function.[1][7] |
| PARP Inhibitor Co-Treatment | Cell Viability | Increased Sensitivity to PARPi | FANCM promotes resistance to PARPi; its inhibition enhances PARPi-induced DNA damage and cell death.[13] |
Table 2: Quantitative Effects of FANCM Depletion on ALT Biomarkers in U-2 OS (ALT+) Cells
| Condition | Method | Target | Quantitative Change (Relative to Control) | Reference Finding |
| C-Circle Formation | siRNA | FANCM | ~7-fold increase | Depletion of FANCM or FAAP24, but not MHF1/2, stimulates a dramatic increase in C-circles.[9] |
| C-Circle Formation | siRNA | FAAP24 | ~7-fold increase | [9] |
| C-Circle Formation | siRNA | MHF1/MHF2 | Little to no effect | [9] |
| ALT-associated PML Bodies (APBs) | siRNA | FANCM | Significant Increase | Depletion of FANCM leads to a dramatic increase in APBs and C-circles.[9][10] |
Experimental Protocols & Methodologies
Protocol 1: siRNA-Mediated Knockdown of FANCM
-
Cell Seeding: Plate U-2 OS (ALT+) or other target cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute FANCM-targeting siRNA (and a non-targeting control, e.g., siLuc) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours post-transfection.
-
Validation: Harvest a portion of the cells to validate protein knockdown via Western Blotting using a validated anti-FANCM antibody.
-
Phenotypic Analysis: Use the remaining cells for downstream assays such as C-circle analysis, immunofluorescence for APBs/TIFs, or cell viability assays.
Protocol 2: C-Circle Assay
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (25-50 ng) from control and FANCM-depleted cells.
-
Isothermal Amplification: Perform rolling circle amplification without a template-specific primer. Set up two reactions per sample: one with Phi29 DNA polymerase and one without (-Φ control). The reaction mixture typically contains dNTPs, reaction buffer, and genomic DNA.
-
Incubation: Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
Dot Blot: Spot the amplified DNA onto a positively charged nylon membrane.
-
Hybridization & Detection: Crosslink the DNA to the membrane. Hybridize with a telomere-specific probe (e.g., a 32P-labeled (CCCTAA)3 probe). Detect the signal using a phosphorimager.
-
Quantification: Quantify the dot blot signal intensity and normalize the +Φ signal to the -Φ background and to the control-treated cells.[10]
Mandatory Visualizations
References
- 1. What are FANCM inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis of Fanconi anemia pathway activation by FANCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of Fanconi anemia pathway activation by FANCM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fanconi Anemia DNA Repair Pathway as a New Mechanism to Exploit Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. FANCM suppresses DNA replication stress at ALT telomeres by disrupting TERRA R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FANCM promotes PARP inhibitor resistance by minimizing ssDNA gap formation and counteracting resection inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of Novel Protein-Protein Interaction (PPI) Inhibitors
Disclaimer: Information regarding a specific molecule designated "Fancm-btr ppi-IN-1" is not available in the public domain. The following technical support guide provides a comprehensive framework and general troubleshooting advice for researchers working with novel protein-protein interaction (PPI) inhibitors in vivo, using a hypothetical molecule, "PPI-IN-1," as a placeholder.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical in vivo studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the in vivo evaluation of a novel PPI inhibitor.
| Question | Possible Causes | Troubleshooting Recommendations |
| 1. Why am I observing poor bioavailability of PPI-IN-1 after oral administration? | - Low aqueous solubility- Poor membrane permeability- High first-pass metabolism in the liver- Efflux by transporters (e.g., P-glycoprotein) | - Formulation Optimization: Explore alternative formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle encapsulation.- Prodrug Strategy: Consider designing a more soluble or permeable prodrug of PPI-IN-1.- Route of Administration: Switch to an alternative route, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism.- Co-administration: Investigate co-administration with a P-glycoprotein inhibitor if efflux is suspected. |
| 2. My in vivo efficacy results are inconsistent between experiments. What could be the cause? | - Variability in compound formulation- Inconsistent dosing technique- Animal-to-animal physiological variability- Issues with the disease model | - Standardize Formulation: Ensure the formulation is prepared consistently for each experiment. Check for precipitation of the compound.- Refine Dosing: Provide thorough training on dosing techniques to minimize variability. For oral gavage, ensure correct placement.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.- Model Validation: Re-validate the disease model to ensure its robustness and reproducibility. |
| 3. I am observing unexpected toxicity or off-target effects in my animal models. How can I address this? | - Off-target binding of PPI-IN-1- Metabolite-induced toxicity- Formulation vehicle toxicity | - In Vitro Profiling: Conduct broader in vitro kinase and safety pharmacology panels to identify potential off-target interactions.- Metabolite Identification: Perform metabolite profiling to determine if a reactive or toxic metabolite is being formed.- Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation excipients.- Dose Reduction: Evaluate if a lower dose of PPI-IN-1 can maintain efficacy while reducing toxicity. |
| 4. How can I improve the brain penetration of PPI-IN-1 for a CNS indication? | - Low passive permeability across the blood-brain barrier (BBB)- Active efflux from the brain by transporters | - Structural Modification: Modify the chemical structure of PPI-IN-1 to increase lipophilicity and reduce polar surface area, while maintaining target engagement.- Targeted Delivery: Explore brain-targeted delivery systems, such as receptor-mediated transcytosis using transferrin-conjugated nanoparticles.- Efflux Pump Inhibition: Test co-administration with known inhibitors of BBB efflux transporters. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from in vivo studies for clear comparison.
Table 1: Pharmacokinetic Parameters of PPI-IN-1 in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1580 | 0.08 | 2150 | 100 |
| Intraperitoneal (IP) | 10 | 950 | 0.5 | 3200 | 74 |
| Oral (PO) | 20 | 210 | 2.0 | 1850 | 21 |
Table 2: Tissue Distribution of PPI-IN-1 in Tumor-Bearing Mice (4 hours post-dose)
| Tissue | Concentration (ng/g) | Tumor-to-Plasma Ratio |
| Plasma | 180 | - |
| Tumor | 540 | 3.0 |
| Liver | 2500 | 13.9 |
| Brain | 15 | 0.08 |
| Muscle | 90 | 0.5 |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments.
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Prepare the dosing formulation of PPI-IN-1 (e.g., in 0.5% methylcellulose) and vortex thoroughly before each use to ensure a uniform suspension.
-
Calculate the required volume for each mouse based on its body weight and the target dose (e.g., 10 mL/kg).
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle into the side of the mouth, advancing it along the upper palate until it reaches the pharynx.
-
Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach.
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Slowly administer the calculated volume of the formulation.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nose) for at least 15 minutes post-dosing.
-
Protocol 2: Tumor Implantation and Efficacy Study
-
Cell Culture:
-
Culture the desired cancer cell line under sterile conditions.
-
Harvest the cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Implantation:
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Anesthetize the mice (e.g., using isoflurane).
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Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
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Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, PPI-IN-1 low dose, PPI-IN-1 high dose).
-
-
Treatment and Monitoring:
-
Administer the treatment (vehicle or PPI-IN-1) according to the planned schedule (e.g., once daily by oral gavage).
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Measure tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the in vivo testing of PPI inhibitors.
Caption: Hypothetical signaling pathway showing inhibition of a protein-protein interaction (PPI) by PPI-IN-1.
Caption: General experimental workflow for an in vivo tumor xenograft efficacy study.
Caption: Troubleshooting decision tree for addressing poor in vivo efficacy results.
Addressing variability in experimental results with Fancm-btr ppi-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using Fancm-btr ppi-IN-1, a small molecule inhibitor of the FANCM-BTR protein-protein interaction. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a research compound designed to disrupt the interaction between Fanconi anemia, complementation group M (FANCM) and the Bloom's syndrome-associated protein (BTR) complex. This interaction is crucial for DNA repair and replication fork stability, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. Inhibition of the FANCM-BTR complex can lead to increased replication stress and selective toxicity in these cancer cells. However, as with many small molecule inhibitors, experimental results can be subject to variability. This guide aims to provide a structured approach to troubleshooting common issues.
Core Concepts: Signaling Pathway and Experimental Workflow
To effectively troubleshoot, it is essential to understand the biological context and the general experimental workflow.
Caption: FANCM-BTR signaling pathway and the inhibitory action of this compound.
A typical experimental workflow involves treating cells with the inhibitor and assessing the cellular response.
Caption: General experimental workflow for using this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may lead to variability in your experimental results.
Q1: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A1: Inconsistent results are a common challenge in research. Several factors could contribute to this variability:
-
Chemical Instability of the Inhibitor: A crucial point to consider is the potential chemical instability of this compound. A structurally related compound, PIP-199, has been reported to be unstable in aqueous buffers and some organic solvents, with its apparent biological activity potentially stemming from the non-specific toxicity of its degradation products[1]. It is plausible that this compound shares this characteristic.
-
Troubleshooting:
-
Always prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
-
Avoid storing the inhibitor in aqueous solutions for extended periods.
-
Consider performing a stability study of the inhibitor in your specific cell culture medium under experimental conditions.
-
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Cell Density: Ensure consistent cell seeding density, as this can affect growth rates and drug sensitivity.
-
-
Experimental Technique:
-
Pipetting Accuracy: Small variations in pipetting can lead to significant differences in final inhibitor concentrations.
-
Incubation Times: Adhere strictly to the planned incubation times.
-
Q2: I am observing higher than expected cytotoxicity in my control (non-ALT) cell lines. What should I do?
A2: While this compound is expected to be more toxic to ALT-positive cells, off-target effects or non-specific toxicity can occur.
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Investigate Chemical Instability: As mentioned above, the degradation products of the inhibitor might be non-specifically toxic to a broader range of cells[1].
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell lines (typically <0.5%). Run a vehicle-only control.
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range that shows selective toxicity to ALT-positive cells while minimizing effects on control cells.
Q3: My clonogenic assay results show poor colony formation even in the control group, or the results are not reproducible.
A3: A successful clonogenic assay depends on healthy, single cells forming distinct colonies.
-
Optimize Cell Seeding Density: The number of cells seeded is critical and needs to be optimized for each cell line to ensure the formation of distinct, countable colonies.
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Ensure Single-Cell Suspension: Incomplete trypsinization can lead to cell clumps, which will not form single-cell-derived colonies.
-
Gentle Handling: Handle cells gently during seeding to maintain their viability.
-
Consistent Incubation: Ensure a stable and optimal incubation environment (temperature, CO2, humidity) for the entire duration of the assay (typically 10-14 days).
Caption: A logical workflow for troubleshooting experimental variability.
Quantitative Data
Due to the limited availability of published IC50 values for this compound, this table provides a template for researchers to systematically record their own data for comparison across different cell lines and experimental conditions. For reference, the related compound PIP-199 has shown selective toxicity to ALT cells in clonogenic assays.
Table 1: User-Generated IC50 Values for this compound
| Cell Line | Cancer Type | ALT Status | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| U2OS | Osteosarcoma | Positive | Clonogenic | 240 | User-defined | |
| Saos-2 | Osteosarcoma | Positive | Clonogenic | 240 | User-defined | |
| HeLa | Cervical Cancer | Negative | Clonogenic | 240 | User-defined | |
| User Cell Line 1 | ||||||
| User Cell Line 2 |
Experimental Protocols
The following are detailed methodologies for key experiments. These should be optimized for your specific cell lines and experimental setup.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
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Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
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Trypsinize and count your cells.
-
Plate a predetermined number of cells (optimized for your cell line, e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
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Treatment:
-
Prepare fresh serial dilutions of this compound in complete medium.
-
Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the inhibitor-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator for 10-14 days, or until visible colonies have formed.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
Gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Immunofluorescence Staining for DNA Damage Markers (e.g., γH2AX)
This protocol allows for the visualization of DNA double-strand breaks, a potential consequence of increased replication stress induced by this compound.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include appropriate controls.
-
-
Fixation:
-
Aspirate the medium and wash the cells with PBS.
-
Add fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
By carefully considering the potential for chemical instability and following optimized and consistent experimental protocols, researchers can minimize variability and obtain more reliable and reproducible data when working with this compound.
References
Mitigating the impact of Fancm-btr ppi-IN-1 on cell cycle progression
Welcome to the technical support center for Fancm-btr ppi-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this inhibitor of the FANCM-BTR protein-protein interaction. The following guides and frequently asked questions (FAQs) address common issues related to the impact of this compound on cell cycle progression and cellular viability, particularly in the context of Alternative Lengthening of Telomeres (ALT) cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Fanconi anemia complementation group M (FANCM) and the BLM-TOP3A-RMI (BTR) complex.[1][2] This interaction is crucial for resolving replication stress, particularly at telomeres in ALT cancer cells.[1][3] By inhibiting this complex, the inhibitor leads to an accumulation of stalled replication forks, which can trigger cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][4]
Q2: Which cell lines are most sensitive to this compound?
A2: Cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway for telomere maintenance are particularly sensitive to the inhibition of the FANCM-BTR complex.[1][3] Examples of ALT-positive cell lines that have shown sensitivity to similar inhibitors include U-2 OS, GM847, and Saos-2 cells.[1] In contrast, telomerase-positive cell lines such as HeLa and HCT116 are generally less sensitive.[1]
Q3: What is the expected effect of this compound on the cell cycle?
A3: Treatment with inhibitors of the FANCM-BTR interaction, like this compound, is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[1][4] This G2/M arrest is a consequence of the cellular response to increased replication stress and DNA damage.[3][5]
Q4: Are there known off-target effects of inhibiting the FANCM-BTR interaction?
A4: While the primary target is the FANCM-BTR complex, it is important to consider that FANCM has functions independent of the BTR complex, such as its involvement in the Fanconi Anemia (FA) core complex for DNA interstrand crosslink repair.[1][6] However, the selective toxicity of FANCM-BTR inhibitors in ALT cells suggests a primary dependency on the disruption of the BTR-mediated functions in this context.[1] Further characterization of any specific off-target effects of this compound would require dedicated studies.
Troubleshooting Guides
Issue 1: No significant effect on cell viability or cell cycle progression observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Confirm that the cell line used is ALT-positive. Use a known ALT-positive cell line (e.g., U-2 OS) as a positive control and a telomerase-positive cell line (e.g., HeLa) as a negative control.[1] |
| Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations based on similar published inhibitors. |
| Treatment Duration | The effects of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Inhibitor Stability | Ensure proper storage and handling of the this compound stock solution to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of cell death observed in control (non-ALT) cell lines.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | Reduce the concentration of this compound. High concentrations may lead to non-specific cytotoxic effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Run a solvent-only control. |
| Pre-existing Cellular Stress | Ensure that the cells are healthy and not under other sources of stress before adding the inhibitor. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Cell Density | Seed cells at a consistent density for all experiments, as this can influence proliferation rates and drug sensitivity. |
| Reagent Variability | Use the same lot of this compound and other key reagents for a set of comparative experiments. |
Experimental Protocols
Cell Viability Assay (Clonogenic Assay)
-
Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well in a 6-well plate) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, then stain with crystal violet.
-
Quantification: Count the number of colonies in each well. The surviving fraction is calculated relative to the vehicle-treated control.[1]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired duration.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be determined.[7]
Signaling Pathways and Workflows
Caption: Inhibition of the FANCM-BTR interaction leads to unresolved replication stress, G2/M arrest, and selective cell death in ALT cancer cells.
Caption: A logical workflow for troubleshooting experiments where this compound does not produce the expected cellular effects.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 3. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FANCM, BRCA1, and BLM cooperatively resolve the replication stress at the ALT telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FANCM Inhibitors: Fancm-btr ppi-IN-1 vs. PIP-199
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two reported inhibitors of the Fanconi Anemia Complementation Group M (FANCM) protein: Fancm-btr ppi-IN-1 and PIP-199. The information presented herein is intended to aid researchers in selecting the appropriate tool compound for their studies by providing a clear, data-driven comparison of their properties and an objective assessment of their validity as specific FANCM inhibitors.
Executive Summary
The central takeaway of this comparison is the critical difference in the chemical stability and target specificity between this compound and PIP-199. While both compounds have been reported to inhibit the function of FANCM, recent evidence has cast significant doubt on the reliability of PIP-199 as a specific inhibitor. This compound emerges as a more promising tool for studying the cellular effects of FANCM-BTR interaction disruption, although quantitative biochemical data for this compound is not yet publicly available.
PIP-199 has been identified as a chemically unstable pan-assay interference compound (PAINS) .[1][2][3] This means that it is prone to decomposition in aqueous solutions, and its observed biological effects are likely due to the non-specific toxicity of its breakdown products rather than specific inhibition of FANCM.[1][2][3] In contrast, This compound has been utilized in recent cellular studies to probe the consequences of disrupting the FANCM-BTR interaction , particularly in the context of Alternative Lengthening of Telomeres (ALT) positive cancer cells, suggesting it is a more stable and reliable probe for this specific protein-protein interaction.[4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative and qualitative data for this compound and PIP-199.
| Feature | This compound | PIP-199 |
| Target Interaction | Disrupts the FANCM-BTR (Bloom's syndrome protein, Topoisomerase III alpha, RMI1/2) complex interaction.[5] | Reported to inhibit the FANCM-RMI (RecQ-mediated genome instability 1/2) interaction.[6] |
| Chemical Structure | Available in public databases and supplementary materials.[7] | Available in public databases.[1] |
Table 1: General Properties of this compound and PIP-199
| Assay Type | This compound | PIP-199 |
| Biochemical Assay (IC50) | Data not publicly available. | 36 µM (AlphaScreen assay for RMI core complex/MM2 interaction).[6] Note: This value is likely unreliable due to chemical instability. |
| Biophysical Assay (Binding Affinity, Kd) | Data not publicly available. | No observable activity in binding and competitive biophysical assays.[2][3] |
| Cellular Assays | Induces synthetic lethality in CHAMP1-deficient ALT-positive U2OS cells.[4] | Shows apparent cellular activity, but this is likely due to non-specific toxicity from breakdown products.[1][2][3] Used in earlier studies to induce loss of viability in ALT cells.[8] |
| Chemical Stability | Utilized in recent cellular studies, suggesting sufficient stability in experimental conditions. | Decomposes rapidly in common aqueous buffers and some organic solvents.[1][2][3] |
| PAINS Classification | Not reported as a PAINS compound. | Identified as a pan-assay interference compound (PAINS).[1][2][3] |
Table 2: Performance and Validation Data
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays relevant to the characterization of FANCM inhibitors.
Fluorescence Polarization (FP) Assay for FANCM-RMI Interaction
This assay is designed to screen for inhibitors that disrupt the interaction between the FANCM-MM2 (minimal motif 2) peptide and the RMI1/RMI2 complex.
-
Reagents and Materials:
-
Fluorescently labeled peptide tracer derived from the FANCM MM2 binding motif (e.g., TMR-RaMM2).[9]
-
Recombinant RMI1-RMI2 protein complex.[9]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Test compounds (this compound or PIP-199) dissolved in DMSO.
-
384-well black, flat-bottom plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Add a fixed concentration of the fluorescently labeled MM2 peptide and the RMI1-RMI2 complex to the wells of the 384-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from the RMI1-RMI2 complex by the inhibitor.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Viability Assay (e.g., Colony Formation Assay)
This assay assesses the effect of the inhibitors on the long-term survival and proliferative capacity of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., ALT-positive U2OS cells).
-
Complete cell culture medium.
-
Test compounds (this compound or PIP-199) dissolved in DMSO.
-
Crystal violet staining solution.
-
6-well plates.
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the cells for a period that allows for colony formation (e.g., 10-14 days), replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
FANCM Signaling Pathway in DNA Repair
The following diagram illustrates the central role of FANCM in the Fanconi Anemia (FA) pathway, a critical DNA repair pathway. FANCM recognizes stalled replication forks and recruits the FA core complex, which in turn monoubiquitinates the FANCI-FANCD2 (ID2) complex. This ubiquitination is a key step for subsequent DNA repair processes. FANCM also interacts with the BTR complex to resolve replication stress.
Caption: FANCM's role in the Fanconi Anemia DNA repair pathway.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and validation of a novel protein-protein interaction inhibitor.
Caption: A typical workflow for small molecule inhibitor discovery.
Logical Relationship of FANCM Inhibition in ALT Cancer Cells
This diagram illustrates the synthetic lethal relationship between FANCM inhibition and certain genetic backgrounds in ALT-positive cancer cells.
Caption: Synthetic lethality of FANCM inhibition in ALT cancer cells.
Conclusion and Recommendations
The evidence strongly suggests that PIP-199 is not a reliable tool for studying FANCM inhibition due to its chemical instability and potential for generating misleading data through non-specific toxicity.[1][2][3] Researchers should exercise extreme caution when interpreting studies that have utilized this compound and are advised to seek more stable and specific alternatives.
This compound represents a more promising candidate for investigating the cellular consequences of disrupting the FANCM-BTR interaction. Its use in recent, well-defined cellular experiments points to its utility as a chemical probe.[4] However, the lack of publicly available, quantitative biochemical data (e.g., IC50, Kd) is a current limitation. Future studies reporting such data will be crucial for its full validation and broader adoption by the research community.
For researchers interested in targeting the FANCM-BTR interaction, the following recommendations are made:
-
Prioritize the use of this compound over PIP-199.
-
When using this compound, carefully consider the cellular context and validate its on-target effects.
-
Stay informed about the publication of further characterization data for this compound.
-
For screening new FANCM inhibitors, employ robust biophysical and biochemical assays to ensure target engagement and rule out PAINS behavior early in the discovery process.
References
- 1. aobious.com [aobious.com]
- 2. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ALTernative Functions for Human FANCM at Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Fancm-btr ppi-IN-1 for the FANCM-BTR Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fancm-btr ppi-IN-1 (also known as PIP-199), a small molecule inhibitor reported to disrupt the FANCM-BTR protein-protein interaction (PPI), with a peptide-based inhibitor derived from the FANCM MM2 domain. We present supporting experimental data, detailed methodologies for key validation assays, and an objective analysis of the current evidence, including recent findings that challenge the stability and specificity of this compound.
Introduction to the FANCM-BTR Interaction
The Fanconi Anemia, complementation group M (FANCM) protein plays a crucial role in DNA repair and the maintenance of genomic stability. It forms a complex with the Bloom's syndrome, RecQ-like helicase (BLM), TOP3A, and RMI1/2 (BTR) complex, which is essential for resolving stalled replication forks and suppressing the Alternative Lengthening of Telomeres (ALT) pathway, a telomere maintenance mechanism active in 10-15% of cancers. The interaction between the MM2 domain of FANCM and the RMI1/2 sub-complex of BTR is a critical node in this pathway, making it an attractive target for therapeutic intervention in ALT-positive cancers.
Performance Comparison: this compound vs. MM2-Derived Peptide Inhibitors
The following tables summarize the available quantitative data for this compound and recently developed cell-active peptide inhibitors targeting the FANCM-BTR interaction.
Table 1: Biophysical and Biochemical Validation Data
| Parameter | This compound (PIP-199) | MM2-Derived Peptide Inhibitors | Reference |
| Binding Affinity (Kd) | |||
| Surface Plasmon Resonance (SPR) | 3.4 ± 1.0 µM (binding to RMI core complex) | 4–31 nM (binding to RMI) | [1](2--INVALID-LINK-- |
| Isothermal Titration Calorimetry (ITC) | 3.4 ± 1.0 µM (binding to RMI core complex) | Not Reported | [1](--INVALID-LINK--) |
| Inhibitory Concentration (IC50) | |||
| RMI core complex/MM2 interaction | 36 µM | 24–155 nM (competition with native FANCM peptide) | [3](4--INVALID-LINK-- |
Table 2: Cellular Activity Data
| Assay | This compound (PIP-199) | MM2-Derived Peptide Inhibitors | Reference |
| Clonogenic Survival Assay | Selectively reduces survival of ALT-positive cells | Induce antiproliferative effect in ALT-positive osteosarcoma cell lines | [5](--INVALID-LINK--) |
| C-circle Assay | Induces a moderate increase in C-circles in ALT cell lines | Not Reported |
Contradictory Evidence for this compound (PIP-199)
It is crucial to note that a 2023 study has questioned the validity of this compound as a specific inhibitor. The study reported that PIP-199 is a Mannich base that is chemically unstable in aqueous buffers and decomposes rapidly. The authors were unable to replicate the binding to the RMI complex using biophysical assays and suggest that the observed cellular effects may be due to non-specific toxicity from its breakdown products. They propose that PIP-199 may be a pan-assay interference compound (PAINS). This finding necessitates a critical evaluation of previously published data and highlights the importance of rigorous chemical stability and specificity testing for small molecule inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP)
This assay is used to verify the interaction between FANCM and the BTR complex in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to a component of the complex (e.g., anti-FANCM or anti-BLM). The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of other components of the complex is detected by immunoblotting with specific antibodies (e.g., probing for BLM after pulling down FANCM).
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization and quantification of protein-protein interactions within fixed cells.
-
Cell Preparation: Cells are grown on coverslips, fixed, and permeabilized.
-
Primary Antibody Incubation: Cells are incubated with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., rabbit anti-FANCM and mouse anti-BLM).
-
PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
-
Amplification: The circular DNA is amplified via rolling-circle amplification.
-
Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides, and the resulting fluorescent spots, representing individual PPI events, are visualized and quantified using fluorescence microscopy.
C-circle Assay (CCA)
The C-circle assay is a specific and quantitative method to measure ALT activity.
-
Genomic DNA Extraction: Genomic DNA is isolated from cells.
-
Rolling Circle Amplification: The DNA is incubated with Phi29 DNA polymerase without the addition of a primer. Extrachromosomal circular telomeric DNA (C-circles), a hallmark of ALT, serves as a template for amplification.
-
Detection: The amplified single-stranded telomeric DNA is detected by dot blot hybridization with a labeled telomeric probe. The signal intensity is quantified to measure ALT activity.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor.
-
Cell Seeding: A known number of cells are seeded into multi-well plates.
-
Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted. The surviving fraction is calculated relative to the vehicle-treated control.
Visualizing the FANCM-BTR Pathway and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the FANCM-BTR signaling pathway and a logical workflow for validating a PPI inhibitor.
Caption: The FANCM-BTR signaling pathway in the context of ALT.
Caption: A logical workflow for validating a protein-protein interaction inhibitor.
Conclusion and Recommendations
The validation of this compound (PIP-199) as a specific inhibitor for the FANCM-BTR interaction presents a complex and evolving story. While initial studies provided promising biophysical and cellular data suggesting its potential as a tool compound and a therapeutic lead, recent findings regarding its chemical instability and potential for non-specific activity cast significant doubt on its reliability.
In contrast, newly developed peptide-based inhibitors derived from the FANCM MM2 domain demonstrate high-affinity binding and specific inhibition of the FANCM-RMI interaction, with demonstrated anti-proliferative effects in ALT-positive cancer cells. These peptide inhibitors represent a more robust and specific tool for studying the FANCM-BTR pathway and a promising avenue for the development of targeted ALT therapies.
For researchers in this field, we recommend the following:
-
Exercise caution when interpreting data generated using this compound (PIP-199). Rigorous control experiments to assess off-target and non-specific effects are essential.
-
Consider peptide-based inhibitors as a more specific and reliable alternative for disrupting the FANCM-BTR interaction in experimental settings.
-
Prioritize biophysical and biochemical validation , including stability assays, for any small molecule inhibitor before proceeding to extensive cellular characterization.
This comparative guide underscores the critical importance of thorough and ongoing validation in the development and application of chemical probes for studying complex biological systems.
References
A Comparative Analysis of FANCM Inhibition: Fancm-btr ppi-IN-1 versus siRNA Knockdown
A Head-to-Head Look at Two Key Research Tools for Targeting the Fanconi Anemia Pathway
In the landscape of cancer research and drug development, particularly for tumors exhibiting Alternative Lengthening of Telomeres (ALT), the Fanconi Anemia Complementation Group M (FANCM) protein has emerged as a critical therapeutic target.[1][2][3] Its essential roles in DNA repair and replication fork stability make its inhibition a promising strategy to induce synthetic lethality in cancer cells with specific vulnerabilities.[1] Researchers primarily employ two distinct methods to suppress FANCM function: small molecule inhibitors like Fancm-btr ppi-IN-1 that disrupt protein-protein interactions and RNA interference (siRNA) to silence gene expression.
This guide provides an objective comparison of these two approaches, supported by available experimental data, to assist researchers in selecting the most appropriate method for their experimental goals. While direct comparative studies are limited, this document synthesizes data from various sources to offer a comprehensive overview of each technique's performance and methodological considerations.
Quantitative Data Summary
The following tables summarize the quantitative effects of FANCM inhibition using siRNA knockdown and small molecule inhibitors targeting the FANCM-BTR interaction. It is important to note that the data for small molecule inhibitors is primarily based on PIP-199, as specific quantitative data for this compound is not extensively available in the public domain.
Table 1: Effects of FANCM Inhibition on Cell Viability and Proliferation
| Parameter | siRNA Knockdown of FANCM | Small Molecule Inhibition (PIP-199) | Reference Cell Line(s) |
| Cell Viability | Largely abolished clonogenic potential | Hypersensitivity observed | U2OS (ALT+) |
| Growth Curve | Rapid elimination from the population | Data not available | U2OS (ALT+) |
| Colony Formation | Significantly reduced | Dose-dependent decrease in survival | U2OS, GM847, Saos-2 (ALT+) |
Table 2: Impact of FANCM Inhibition on Cell Cycle and DNA Damage
| Parameter | siRNA Knockdown of FANCM | Small Molecule Inhibition (PIP-199) | Reference Cell Line(s) |
| Cell Cycle Progression | Accumulation of cells in G2/M phase[4] | Data not available | U2OS (ALT+) |
| γH2AX Foci (DNA Damage) | Increased formation of foci[5] | Data not available | U2OS (ALT+) |
| RPA Phosphorylation (Replication Stress) | Increased pS33 and pS4/S8 RPA32[4][6] | Data not available | U2OS (ALT+) |
| C-circles (ALT biomarker) | ~20-50 fold increase[7] | Moderate increase | U2OS, GM847, Saos-2 (ALT+) |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of experimental findings. Below are representative methodologies for siRNA-mediated knockdown of FANCM and the use of small molecule inhibitors.
siRNA-Mediated Knockdown of FANCM
Objective: To transiently reduce the expression of FANCM protein in cultured cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., U2OS) in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.[8]
-
siRNA Preparation: Dilute FANCM-targeting siRNA duplexes and a non-targeting control siRNA in siRNA transfection medium. In a separate tube, dilute the siRNA transfection reagent.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.[8]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh transfection medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. Harvest the cells for downstream analysis, such as western blotting to confirm protein knockdown, cell viability assays (e.g., clonogenic assay), or immunofluorescence for DNA damage markers.[4]
Small Molecule Inhibition of FANCM-BTR Interaction
Objective: To acutely inhibit the interaction between FANCM and the BTR (BLM-TOP3A-RMI) complex.
Protocol (based on the use of PIP-199):
-
Cell Seeding: Plate cells (e.g., U2OS, GM847, Saos-2) at a suitable density for the intended assay (e.g., clonogenic assay).[9]
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor (e.g., this compound or PIP-199) in an appropriate solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with increasing concentrations of the inhibitor or a vehicle control (DMSO).
-
Assay Performance:
-
Clonogenic Assay: After the initial treatment, allow the cells to grow for a defined period (e.g., 10-14 days), then fix and stain the colonies to assess cell survival.[9]
-
C-circle Assay: Treat cells for a specified duration (e.g., 72 hours) before harvesting genomic DNA for the C-circle assay to measure a specific biomarker of ALT activity.[9]
-
Visualizing the Mechanisms
To better understand the cellular context and experimental approaches, the following diagrams illustrate the FANCM signaling pathway and a generalized workflow for comparing these two inhibitory methods.
Caption: FANCM signaling at a stalled replication fork.
Caption: Experimental workflow for comparing FANCM inhibition methods.
Comparative Discussion
Specificity and Off-Target Effects:
-
siRNA Knockdown: While siRNAs can be designed to be highly specific, off-target effects are a known concern and need to be controlled for, for instance, by using multiple different siRNA sequences targeting the same gene.[5] The efficiency of knockdown can also vary between experiments and cell lines.
-
This compound: Small molecule inhibitors offer a more direct and acute mode of action by targeting a specific protein-protein interaction. However, off-target binding to other proteins can also occur and should be evaluated. The available data on PIP-199 suggests a degree of selectivity for ALT-positive cells.[9]
Temporal Control and Reversibility:
-
siRNA Knockdown: The effects of siRNA are transient, typically lasting for several days, which is suitable for studying the consequences of temporary gene silencing.[4] The onset of the effect is also slower, as it relies on the degradation of existing protein.
-
This compound: Small molecule inhibitors provide rapid and reversible inhibition of protein function, allowing for precise temporal control over the experimental conditions. This is particularly advantageous for studying dynamic cellular processes.
Therapeutic Potential:
-
siRNA Knockdown: siRNA-based therapeutics face challenges related to delivery and stability in vivo.
-
This compound: Small molecule inhibitors are generally more amenable to development as therapeutic agents due to their drug-like properties. The synthetic lethality observed with FANCM-BTR complex disruption in ALT cells highlights the therapeutic promise of this approach.[1][9]
Conclusion
Both siRNA-mediated knockdown and small molecule inhibitors like this compound are valuable tools for investigating the function of FANCM. The choice between these methods depends on the specific research question.
-
siRNA knockdown is a well-established method for studying the effects of reduced FANCM expression over several days and has a wealth of supporting literature detailing its phenotypic consequences in ALT cells.
-
Small molecule inhibitors offer acute and reversible control over the FANCM-BTR interaction, making them ideal for dissecting the immediate cellular responses to FANCM inhibition and for exploring its therapeutic potential.
Further research, including direct comparative studies and more extensive characterization of inhibitors like this compound, will be crucial for a more complete understanding of the nuances of these two powerful research tools.
References
- 1. FANCM regulates repair pathway choice at stalled replication forks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of Fanconi anemia pathway activation by FANCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. FANCM, BRCA1, and BLM cooperatively resolve the replication stress at the ALT telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
Fancm-btr ppi-IN-1: A Comparative Analysis of Efficacy in Telomerase-Positive and ALT-Positive Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Fancm-btr ppi-IN-1, a small molecule inhibitor, in cancer cells utilizing distinct telomere maintenance mechanisms: telomerase-positive and Alternative Lengthening of Telomeres (ALT)-positive cells. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Telomere maintenance is a critical step in tumorigenesis, allowing cancer cells to bypass replicative senescence. While the majority of cancers achieve this through the reactivation of telomerase, a subset relies on the ALT pathway, a homologous recombination-based mechanism. The unique molecular machinery of ALT-positive cancers presents a promising avenue for targeted therapies. This compound, also known as PIP-199, has been investigated as a potential therapeutic agent that targets the interaction between the Fanconi anemia, complementation group M (FANCM) protein and the BTR (BLM-TOP3A-RMI) complex. This interaction is believed to play a crucial role in resolving replication stress at telomeres, particularly in ALT-positive cells.[1][2][3][4]
This guide summarizes the available experimental data on the differential effects of this compound on these two distinct cancer cell populations.
Mechanism of Action
This compound is designed to disrupt the protein-protein interaction (PPI) between FANCM and the BTR dissolvase complex.[5] The FANCM protein is a DNA translocase involved in genome maintenance, and it recruits the BTR complex to sites of DNA damage and stalled replication forks.[1][6] In ALT-positive cells, which are characterized by high levels of telomeric replication stress, the FANCM-BTR interaction is thought to be essential for resolving these issues and maintaining telomere integrity.[1][3][7] By inhibiting this interaction, this compound is hypothesized to exacerbate replication stress specifically in ALT cells, leading to increased DNA damage, cell cycle arrest, and ultimately, cell death.[1][7]
Comparative Efficacy: Experimental Data
Studies have shown that this compound is selectively toxic to ALT-positive cancer cells, while having a significantly lesser effect on telomerase-positive cancer cells. This selective cytotoxicity is a key indicator of its potential as a targeted therapy for ALT-cancers.
Cell Viability and Clonogenic Survival
Clonogenic assays, which measure the ability of a single cell to form a colony, have demonstrated the hypersensitivity of ALT-positive cells to this compound.
| Cell Line | Telomere Maintenance | Treatment Concentration | % Surviving Colonies (relative to control) | Reference |
| U-2 OS | ALT-positive | 10 µM PIP-199 | ~20% | Lu, R., et al. (2019) |
| GM847 | ALT-positive | 10 µM PIP-199 | ~25% | Lu, R., et al. (2019) |
| Saos-2 | ALT-positive | 10 µM PIP-199 | ~30% | Lu, R., et al. (2019) |
| HCT116 | Telomerase-positive | 10 µM PIP-199 | ~90% | Lu, R., et al. (2019) |
| HeLa | Telomerase-positive | 10 µM PIP-199 | ~95% | Lu, R., et al. (2019) |
Note: The data in this table is an approximation derived from the graphical representations in the cited literature and is intended for comparative purposes.
Induction of ALT-Specific Markers
A hallmark of ALT activity is the presence of extrachromosomal circular DNA containing telomeric repeats, known as C-circles. Treatment with this compound has been shown to moderately increase the levels of C-circles in ALT-positive cell lines, suggesting an exacerbation of the ALT phenotype, which is detrimental to the cells.
| Cell Line | Telomere Maintenance | Treatment | Fold Increase in C-circles | Reference |
| U-2 OS | ALT-positive | PIP-199 | Moderate Increase | Lu, R., et al. (2019) |
| GM847 | ALT-positive | PIP-199 | Moderate Increase | Lu, R., et al. (2019) |
| Saos-2 | ALT-positive | PIP-199 | Moderate Increase | Lu, R., et al. (2019) |
A Critical Caveat: The Controversy Surrounding PIP-199
It is imperative to note that recent studies have raised significant concerns about the chemical stability and specificity of PIP-199 (this compound). A 2023 study by Hewitt et al. reported that PIP-199 is a Mannich base that is unstable in aqueous solutions and can act as a pan-assay interference compound (PAINS). The authors suggest that the observed cellular toxicity may be a result of non-specific effects from its degradation products rather than specific inhibition of the FANCM-BTR interaction.
This finding introduces a critical counterpoint to the initial promising results. Researchers and drug development professionals should exercise caution and consider these stability and specificity issues when interpreting data related to this compound and when designing future experiments.
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Cancer cell lines (both ALT-positive and telomerase-positive) are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution of methanol (B129727) and acetic acid and then stained with crystal violet.
-
Quantification: The number of colonies (typically defined as containing >50 cells) in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
C-circle Assay
-
Genomic DNA Extraction: Genomic DNA is extracted from treated and untreated cancer cells.
-
Rolling Circle Amplification: A reaction mixture is prepared containing the genomic DNA, phi29 DNA polymerase, and dNTPs. The C-circles in the genomic DNA serve as a template for rolling circle amplification, which generates a long, single-stranded DNA product with tandem repeats of the telomeric sequence.
-
Detection: The amplified DNA is detected by dot blot hybridization using a labeled telomeric probe.
-
Quantification: The signal intensity of the dot blot is quantified to determine the relative abundance of C-circles in each sample.
Conclusion
The initial body of evidence suggested that this compound holds promise as a selective inhibitor for ALT-positive cancers due to its ability to disrupt the crucial FANCM-BTR interaction, leading to synthetic lethality. The differential sensitivity observed in clonogenic assays between ALT-positive and telomerase-positive cell lines supports this hypothesis.
However, the recent findings questioning the chemical stability and target specificity of PIP-199 necessitate a re-evaluation of its utility as a specific pharmacological probe. The scientific community must address these concerns through further independent validation and characterization of the compound and its analogs.
For researchers and drug development professionals, this highlights the critical importance of rigorous chemical and biological validation of small molecule inhibitors. While the FANCM-BTR interaction remains a viable therapeutic target in ALT cancers, the development of more stable and specific inhibitors is warranted. Future research should focus on designing novel compounds that can unequivocally validate the therapeutic potential of targeting this pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A C-circle assay for detection of alternative lengthening of telomere activity in FFPE tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. The C-Circle Assay for alternative-lengthening-of-telomeres activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of clonogenic growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
In Vivo Validation of FANCM Inhibition in Animal Models of ALT Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Alternative Lengthening of Telomeres (ALT) pathway is a critical survival mechanism for approximately 10-15% of cancers, including notoriously difficult-to-treat malignancies like osteosarcoma, glioblastoma, and certain soft-tissue sarcomas. This telomerase-independent mechanism of telomere maintenance presents a unique therapeutic target. A key player in the regulation of the ALT pathway is the Fanconi Anemia Complementation Group M (FANCM) protein. In conjunction with the BLM-TOP3A-RMI (BTR) complex, FANCM functions to suppress excessive and potentially lethal ALT activity, thereby maintaining a level of telomere recombination that is beneficial for cancer cell survival.[1][2]
The targeted disruption of the FANCM-BTR protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to selectively eliminate ALT-positive cancer cells. The small molecule inhibitor, Fancm-btr ppi-IN-1 (also known as PIP-199), was identified as a compound that can disrupt this interaction, leading to reduced viability of ALT cells in vitro.[3] However, to date, no in vivo efficacy data for this compound has been published.
This guide provides a comparative overview of the in vivo validation of targeting FANCM in ALT cancer models, utilizing data from studies on FANCM-directed antisense oligonucleotides (ASOs) as a robust proxy for the potential of this compound. Furthermore, we compare this approach with an alternative therapeutic strategy for ALT cancers: the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response that is often dysregulated in ALT-positive tumors.[4][5]
In Vivo Validation of FANCM Inhibition
Recent preclinical studies have provided strong in vivo evidence that the inhibition of FANCM expression is a viable therapeutic strategy for ALT-positive cancers. These studies have utilized ASOs to specifically knockdown FANCM, leading to significant anti-tumor effects in xenograft models.
Summary of In Vivo Efficacy of FANCM Antisense Oligonucleotides
| Therapeutic Agent | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| FANCM ASO (gapmer 14) | Liposarcoma (LiSa-2 cells, ALT-positive) | NOD-SCID mice | 40 mg/kg, intraperitoneal injection, twice weekly for 3 weeks | Significant inhibition of tumor growth compared to control. Observed transient weight loss during treatment, which recovered by the end of the study. | [6][7][8][9] |
Alternative Therapeutic Strategy: ATR Inhibition
ATR inhibitors represent another promising class of drugs for the treatment of ALT-positive cancers. These cancers often exhibit high levels of replication stress, making them particularly vulnerable to the inhibition of the ATR-mediated DNA damage response. Several ATR inhibitors have been evaluated in preclinical animal models, demonstrating their potential as both monotherapies and in combination with other anticancer agents.
Summary of In Vivo Efficacy of ATR Inhibitors
| Therapeutic Agent | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| AZD6738 (Ceralasertib) | ATRX-deficient Glioma (U251 xenografts, ALT-positive) | Nude mice | Oral administration (dose not specified) | Transiently decreased tumor growth as monotherapy. Combination with temozolomide (B1682018) showed a more pronounced and persistent inhibitory effect. | [10][11] |
| AZD6738 (Ceralasertib) | Biliary Tract Cancer (SNU478 xenografts) | N/A | 25 mg/kg, oral administration | Suppressed tumor growth as monotherapy. Combination with cisplatin (B142131) significantly repressed tumor growth compared to monotherapy. | [12] |
| VE-821 | Gastric Cancer (MKN-45 and AGS xenografts) | N/A | Not specified | In combination with cisplatin, significantly reduced tumor volume and weight compared to either agent alone. | [13] |
Experimental Protocols
Liposarcoma Xenograft Model for FANCM ASO Efficacy Study
This protocol is based on the methodology described in studies validating FANCM-targeting ASOs in vivo.[6][7][8][9]
-
Cell Culture: The human ALT-positive liposarcoma cell line, LiSa-2, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used. These mice are immunocompromised, allowing for the growth of human tumor xenografts.
-
Tumor Implantation:
-
LiSa-2 cells are harvested, washed, and resuspended in a sterile solution such as PBS or a mixture with Matrigel.
-
Approximately 1 x 10^6 to 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The FANCM-targeting ASO (gapmer 14) is administered via intraperitoneal injection at a dose of 40 mg/kg.
-
A control group receives a non-targeting ASO or vehicle control.
-
Injections are typically performed twice weekly for a duration of 3 weeks.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and DNA damage.
-
Toxicity is assessed by monitoring body weight changes and general animal health.
-
Orthotopic Glioma Xenograft Model for ATR Inhibitor Efficacy Study
This protocol is based on methodologies used in studies evaluating ATR inhibitors in ATRX-deficient glioma models.[10][11]
-
Cell Culture: The human ATRX-deficient, ALT-positive glioblastoma cell line, U251, is cultured in appropriate media.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Orthotopic Implantation:
-
Mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic apparatus is used to inject U251 cells (typically 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma (e.g., striatum).
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
-
Treatment Administration:
-
Treatment with the ATR inhibitor (e.g., AZD6738) is initiated once tumors are established.
-
The drug is administered orally at a predetermined dose and schedule.
-
Combination treatments (e.g., with temozolomide) are administered according to the study design.
-
-
Efficacy and Survival Analysis:
-
Tumor growth is monitored by imaging throughout the treatment period.
-
The primary endpoint is often overall survival, with mice being monitored for neurological symptoms and euthanized at a defined endpoint.
-
Brains can be harvested for histological and immunohistochemical analysis.
-
Visualizing the Mechanisms
FANCM Signaling Pathway in ALT Cancer
References
- 1. pnas.org [pnas.org]
- 2. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. [PDF] Alternative lengthening of telomeres renders cancer cells hypersensitive to ATR inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Antisense oligonucleotides targeting FANCM show preclinical promise in ALT-positive cancers | BioWorld [bioworld.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 13. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Fancm-btr ppi-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a compound explicitly named "Fancm-btr ppi-IN-1" is publicly available. This name likely refers to a research compound, a FANCM-BTR protein-protein interaction inhibitor. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals and information regarding a known, structurally related inhibitor, PIP-199. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Recent studies have revealed that the known FANCM-RMI inhibitor PIP-199 is chemically unstable, decomposing in aqueous buffers and some organic solvents.[1] The resulting breakdown products may exhibit non-specific toxicity.[1] Due to this instability, extreme caution should be exercised during handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any procedure, it is crucial to handle this compound as a potentially hazardous and unstable compound.
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE to minimize exposure:
-
Eye Protection: Safety goggles with side shields are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves are required. Inspect gloves before use and dispose of them properly after handling.[2]
-
Body Protection: An impervious lab coat should be worn to prevent skin contact.[2]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Emergency Procedures:
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Ensure an accessible safety shower and eyewash station are present in the laboratory.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Waste Collection: Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.[2]
-
Container Selection: The waste container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[2] The original container is often a suitable choice for waste storage.[2]
-
Labeling: Clearly label the hazardous waste container with a completed EHS Hazardous Waste Label.[2] The label must include the full chemical name, the words "Hazardous Waste," the quantity of waste, the date of generation, and the lab's location and Principal Investigator's name.[2][4] Do not use abbreviations or chemical formulas.[2]
-
Segregation: Keep this waste stream separate from other chemical waste to avoid potential reactions, especially given the compound's instability.[5]
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4] The container should remain closed except when adding waste.[4]
-
Disposal of Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[2] For highly toxic or potent compounds, the first three rinses should be collected.[2][6] After thorough rinsing and air-drying, obliterate the original label before disposing of the container as solid waste or according to your institution's guidelines for rinsed glass or plastic.[2]
-
Request for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
Quantitative Data Summary
While no specific quantitative safety data for "this compound" exists, the following table summarizes general safety parameters for handling potent small molecule inhibitors in a laboratory setting.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [2] |
| Engineering Controls | Use in a certified chemical fume hood. | [2] |
| Accidental Skin Contact | Flush with water for at least 15 minutes. | [3] |
| Accidental Eye Contact | Rinse cautiously with water for several minutes. | [3] |
| Waste Classification | Hazardous Chemical Waste. | [4][7] |
| Prohibited Disposal Routes | Do not dispose down the drain or in regular trash. | [2][4] |
| Waste Storage | Labeled, sealed, compatible container in a designated Satellite Accumulation Area. | [2][4] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available. However, inhibitors of the FANCM-BTR interaction, such as PIP-199, have been used in cell-based assays to study effects on DNA repair pathways and telomere maintenance in cancer cells.[1] A general workflow for such an experiment would involve:
-
Compound Preparation: Dissolving the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Note that PIP-199 has been shown to be unstable in some organic solvents.[8]
-
Cell Culture: Maintaining and plating cancer cell lines (e.g., U-2 OS) that utilize the Alternative Lengthening of Telomeres (ALT) pathway.
-
Treatment: Treating the cells with various concentrations of the inhibitor.
-
Assay: Performing downstream assays to measure cellular endpoints such as cell viability, DNA damage (e.g., by immunofluorescence for γH2AX foci), or specific ALT pathway markers.
-
Data Analysis: Analyzing the results to determine the effect of the inhibitor on the cells.
Given the reported instability of PIP-199, any experimental results should be interpreted with caution, as the observed effects may be due to decomposition products rather than the parent compound.[1]
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. davisoncounty.org [davisoncounty.org]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jmnspecialties.com [jmnspecialties.com]
- 8. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Fancm-btr ppi-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "Fancm-btr ppi-IN-1" is publicly available. The information provided below is based on the known characteristics of the representative FANCM-BTR protein-protein interaction inhibitor, PIP-199, and general laboratory safety guidelines for handling potentially hazardous, unstable small-molecule inhibitors. Researchers must consult their institution's safety office and perform a risk assessment before handling any new chemical compound.
Recent studies have indicated that the representative inhibitor PIP-199 is chemically unstable, decomposing rapidly in aqueous buffers and some organic solvents.[1][2][3] This instability and the potential for non-specific toxicity from its breakdown products necessitate stringent handling precautions.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound or similar compounds, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required personal protective equipment.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. Consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols. If handling outside a fume hood is unavoidable, a fit-tested N95 or higher respirator may be required after a risk assessment. |
Operational Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Based on information for the related compound PIP-199, recommended storage is at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months).[4]
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate laboratory equipment (e.g., spatulas, weighing paper, glassware) dedicated for this compound or thoroughly cleaned after use.
-
Given the reported instability of the related compound PIP-199 in certain solvents, it is critical to consult relevant literature or conduct small-scale stability tests to select an appropriate solvent.[1][2][3]
Experimental Use:
-
Clearly label all solutions containing the compound with its name, concentration, solvent, and hazard information.
-
When using the compound in cell culture or other experimental systems, be aware of its potential for non-specific toxicity due to degradation products.[1][2][3]
-
Avoid generating aerosols.
Spill Management:
-
In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused compound or solutions, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
